(S)-4-Benzyl-3-heptanoyloxazolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-4-benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-3-4-8-11-16(19)18-15(13-21-17(18)20)12-14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHSDQWSCKSRZ-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735423 | |
| Record name | (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183665-57-8 | |
| Record name | (4S)-4-Benzyl-3-heptanoyl-1,3-oxazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20735423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core functionalities of this chiral auxiliary and its role in modern asymmetric synthesis.
Core Chemical Properties
This compound is a member of the Evans chiral auxiliaries class, which are instrumental in stereocontrolled synthesis. While specific experimental data for the heptanoyl derivative is not extensively published, its properties can be reliably inferred from the well-characterized parent compound, (S)-4-Benzyl-2-oxazolidinone, and its other N-acyl analogues.
Physical Properties
The physical characteristics of this compound are summarized below, with some values predicted based on trends observed in homologous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₃ | Calculated |
| Molecular Weight | 289.37 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in most organic solvents (e.g., THF, CH₂Cl₂, EtOAc) | Inferred |
For comparison, the properties of the parent auxiliary and its shorter-chain acyl derivatives are provided in the following table.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| (S)-4-Benzyl-2-oxazolidinone | C₁₀H₁₁NO₂ | 177.20 | 86-88[1] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | C₁₃H₁₅NO₃ | 233.26 | 44-46[2] |
| (S)-4-Benzyl-3-butyryloxazolidin-2-one | C₁₄H₁₇NO₃ | 247.29 | Not available[3] |
Spectroscopic Data
Expected ¹H NMR (CDCl₃):
-
~7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~4.60-4.80 ppm (m, 1H): Methine proton of the oxazolidinone ring (CH-CH₂Ph).
-
~4.10-4.30 ppm (m, 2H): Methylene protons of the oxazolidinone ring (O-CH₂).
-
~2.80-3.40 ppm (m, 2H): Methylene protons of the benzyl group (CH₂Ph).
-
~2.80-3.00 ppm (t, 2H): Methylene protons alpha to the carbonyl of the heptanoyl group.
-
~1.60-1.80 ppm (p, 2H): Methylene protons beta to the carbonyl.
-
~1.20-1.40 ppm (m, 6H): Remaining methylene protons of the heptanoyl chain.
-
~0.80-1.00 ppm (t, 3H): Terminal methyl protons of the heptanoyl group.
Expected ¹³C NMR (CDCl₃):
-
~173-175 ppm: Carbonyl carbon of the heptanoyl group.
-
~153-155 ppm: Carbonyl carbon of the oxazolidinone ring.
-
~135-137 ppm: Quaternary aromatic carbon.
-
~127-130 ppm: Aromatic carbons.
-
~65-67 ppm: Methylene carbon of the oxazolidinone ring (O-CH₂).
-
~55-57 ppm: Methine carbon of the oxazolidinone ring (CH-N).
-
~37-39 ppm: Methylene carbon of the benzyl group.
-
~35-45 ppm: Methylene carbons of the heptanoyl chain.
-
~13-15 ppm: Terminal methyl carbon of the heptanoyl chain.
Expected IR (KBr):
-
~1780-1790 cm⁻¹: C=O stretch of the oxazolidinone ring.
-
~1690-1710 cm⁻¹: C=O stretch of the N-heptanoyl group.
-
~1350-1390 cm⁻¹: N-C=O stretch.
-
~3000-3100 cm⁻¹: Aromatic C-H stretch.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretch.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative asymmetric alkylation reaction, followed by the cleavage of the chiral auxiliary.
Synthesis of this compound
This protocol describes the N-acylation of (S)-4-Benzyl-2-oxazolidinone. A common method involves deprotonation of the oxazolidinone followed by reaction with an acylating agent.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Heptanoyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
A solution of (S)-4-Benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.05 eq.) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.
-
Heptanoyl chloride (1.1 eq.) is then added dropwise, and the reaction is stirred for an additional 2-4 hours, allowing it to slowly warm to room temperature.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Asymmetric Alkylation
This protocol outlines a general procedure for the diastereoselective alkylation of the enolate derived from this compound.
Materials:
-
This compound
-
Strong base (e.g., LDA, NaHMDS, or LiHMDS)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of a strong base (1.1 eq.) is added dropwise. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
The alkylating agent (1.2 eq.) is added, and the reaction is stirred at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.
-
The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature.
-
The mixture is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by flash chromatography.
Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.[4][5]
Materials:
-
N-acylated oxazolidinone product from the alkylation step
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Diethyl ether
Procedure:
-
The N-acylated oxazolidinone (1.0 eq.) is dissolved in a mixture of THF and water (typically 3:1 or 4:1) and cooled to 0 °C.
-
Aqueous hydrogen peroxide (4.0 eq.) is added, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq.).
-
The reaction mixture is stirred at 0 °C for 1-2 hours.
-
The reaction is quenched by the addition of an excess of saturated aqueous sodium sulfite solution and stirred for 20 minutes.
-
The THF is removed under reduced pressure, and the aqueous residue is acidified with HCl.
-
The resulting chiral carboxylic acid is extracted with diethyl ether. The organic layers are combined, dried, and concentrated to yield the product. The chiral auxiliary can often be recovered from the aqueous layer.
Key Applications in Asymmetric Synthesis
This compound, as an Evans auxiliary, is primarily used to control the stereochemical outcome of various carbon-carbon bond-forming reactions. The bulky benzyl group at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate, directing the approach of electrophiles to the opposite face with high diastereoselectivity.[6]
Common applications include:
-
Asymmetric Aldol Reactions: The enolates of N-acyl oxazolidinones react with aldehydes to produce syn-aldol adducts with a high degree of stereocontrol.
-
Asymmetric Alkylation: As detailed in the protocol above, these auxiliaries enable the enantioselective introduction of alkyl groups alpha to a carbonyl group.[6]
-
Asymmetric Michael Additions: The enolates can participate in conjugate additions to α,β-unsaturated carbonyl compounds.
-
Asymmetric Diels-Alder Reactions: N-enoyl oxazolidinones can act as chiral dienophiles.
Diagrams of Key Processes
The following diagrams, generated using Graphviz, illustrate the workflow and underlying principles of using this compound in asymmetric synthesis.
References
- 1. (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7 [sigmaaldrich.com]
- 2. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]
- 3. (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | CID 11010277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Guide to (S)-4-Benzyl-3-acyl-2-oxazolidinones: A Focus on the Heptanoyl Derivative
For Researchers, Scientists, and Drug Development Professionals
General Synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
The synthesis of this compound is typically achieved through the N-acylation of (S)-4-benzyl-2-oxazolidinone. This method is a standard procedure in organic synthesis, valued for its efficiency and high yields.
Experimental Protocol: N-Acylation of (S)-4-Benzyl-2-oxazolidinone
This protocol can be adapted for the synthesis of this compound by substituting heptanoyl chloride for the generic acyl chloride.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Heptanoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
To this cooled solution, n-butyllithium (1.05 equivalents) is added dropwise, and the resulting mixture is stirred for 30 minutes at -78 °C to ensure complete deprotonation.
-
Heptanoyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for one hour and then allowed to warm to room temperature over approximately two hours.
-
The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired this compound.
Spectroscopic Data
As a proxy for this compound, the following tables summarize the spectroscopic data for (S)-4-benzyl-3-acetyloxazolidin-2-one.[1] The interpretation of the spectra for the heptanoyl derivative should be analogous, with expected additional signals in the aliphatic region of the NMR spectra corresponding to the heptanoyl chain.
Table 1: ¹H NMR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.36 - 7.20 | m | 5H, Aromatic | |
| 4.68 | m | 1H, CH-N | |
| 4.21 | t | 8.9 | 1H, O-CH₂ |
| 4.15 | dd | 8.9, 3.0 | 1H, O-CH₂ |
| 3.30 | dd | 13.4, 3.3 | 1H, Ph-CH₂ |
| 2.78 | dd | 13.4, 9.6 | 1H, Ph-CH₂ |
| 2.58 | s | 3H, CO-CH₃ |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one[1]
| Chemical Shift (δ) ppm | Assignment |
| 170.2 | C=O (acetyl) |
| 153.4 | C=O (oxazolidinone) |
| 135.3 | Aromatic (quaternary) |
| 129.4 | Aromatic |
| 128.9 | Aromatic |
| 127.3 | Aromatic |
| 66.1 | O-CH₂ |
| 55.1 | CH-N |
| 37.8 | Ph-CH₂ |
| 23.7 | CO-CH₃ |
Solvent: CDCl₃
Table 3: IR Spectroscopic Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one
| Wavenumber (cm⁻¹) | Assignment |
| ~1780 | C=O stretch (oxazolidinone) |
| ~1700 | C=O stretch (acetyl) |
| ~1370 | C-N stretch |
| ~1210 | C-O stretch |
Table 4: Mass Spectrometry Data for (S)-4-Benzyl-3-acetyloxazolidin-2-one
| m/z | Assignment |
| 219.09 | [M]⁺ |
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of (S)-4-benzyl-3-acyl-2-oxazolidinones.
Caption: Synthetic and analytical workflow for this compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one. This compound is a key chiral auxiliary and intermediate in asymmetric synthesis, making a thorough understanding of its spectral characteristics essential for reaction monitoring, quality control, and structural verification in drug development and chemical research.
While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the literature, this guide presents a comprehensive characterization based on the known spectral data of its constituent parts and closely related analogues, such as the N-propionyl and N-butyryl derivatives. The data for the heptanoyl chain is predicted based on established NMR principles.
Data Presentation: ¹H NMR Spectral Data
The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in this compound.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Oxazolidinone Core & Benzyl Group | ||||
| H-4 | ~4.6 - 4.7 | m | 1H | |
| H-5a | ~4.2 - 4.3 | dd | 1H | J ≈ 9.0, 3.0 |
| H-5b | ~4.1 - 4.2 | t | 1H | J ≈ 9.0 |
| H-6a | ~3.2 - 3.3 | dd | 1H | J ≈ 13.5, 3.0 |
| H-6b | ~2.7 - 2.8 | dd | 1H | J ≈ 13.5, 9.5 |
| Aromatic (H-Ar) | ~7.2 - 7.4 | m | 5H | |
| Heptanoyl Chain | ||||
| H-2' (α-CH₂) | ~2.9 - 3.0 | t | 2H | J ≈ 7.5 |
| H-3' (β-CH₂) | ~1.6 - 1.7 | quint | 2H | J ≈ 7.5 |
| H-4', H-5', H-6' (γ,δ,ε-CH₂) | ~1.2 - 1.4 | m | 6H | |
| H-7' (ω-CH₃) | ~0.8 - 0.9 | t | 3H | J ≈ 7.0 |
Experimental Protocols
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.
-
The acquisition parameters are typically set as follows:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
Spectral Width: 10-12 ppm
-
Temperature: 298 K
-
3. Data Processing:
-
The raw data (Free Induction Decay, FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the peaks is performed to determine the relative number of protons.
-
Peak multiplicities and coupling constants are measured.
Mandatory Visualization
Figure 1: Structure of this compound with proton labeling.
Figure 2: Workflow for ¹H NMR data acquisition and analysis.
An In-depth Technical Guide to the 13C NMR of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectrum of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a key chiral auxiliary derivative used in asymmetric synthesis. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted spectrum based on the known chemical shifts of the (S)-4-benzyl-2-oxazolidinone backbone and the heptanoyl acyl chain. This guide also outlines a standard experimental protocol for acquiring 13C NMR data and illustrates the general workflow of employing such chiral auxiliaries in stereoselective chemical transformations.
Data Presentation: Predicted 13C NMR Chemical Shifts
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values are estimated by combining experimental data from the parent chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with typical chemical shifts observed for a heptanoyl group. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
| Carbon Atom | Predicted Chemical Shift (ppm) | Description |
| C1 | ~173.5 | Heptanoyl carbonyl |
| C2 | ~153.2 | Oxazolidinone carbonyl |
| C3 | ~134.8 | Phenyl quaternary carbon |
| C4, C8 | ~129.4 | Phenyl ortho carbons |
| C5, C7 | ~128.9 | Phenyl meta carbons |
| C6 | ~127.3 | Phenyl para carbon |
| C9 | ~66.1 | Oxazolidinone CH2-O |
| C10 | ~55.2 | Oxazolidinone chiral CH |
| C11 | ~37.8 | Benzyl CH2 |
| C12 | ~34.5 | Heptanoyl α-CH2 |
| C13 | ~31.4 | Heptanoyl γ-CH2 |
| C14 | ~28.8 | Heptanoyl δ-CH2 |
| C15 | ~24.9 | Heptanoyl β-CH2 |
| C16 | ~22.4 | Heptanoyl ε-CH2 |
| C17 | ~13.9 | Heptanoyl terminal CH3 |
Note: These are predicted values and may differ from experimental results. The exact chemical shifts can be influenced by the solvent and experimental conditions.
Experimental Protocols
A standard protocol for acquiring the 13C NMR spectrum of a small organic molecule like this compound is detailed below.
1. Sample Preparation:
-
Weigh approximately 50-100 mg of the solid this compound.[1]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3).[2] CDCl3 is a common choice for nonpolar organic compounds.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is between 4.0 and 5.0 cm.[2]
-
If desired, a small amount of an internal standard like tetramethylsilane (TMS) can be added to the solvent for precise chemical shift referencing (0 ppm).[1]
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[2]
-
Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and minimizes peak broadening.[2]
-
Tune and match the probe for the 13C nucleus to ensure optimal signal detection.[2]
-
Set up the acquisition parameters for a standard proton-decoupled 13C NMR experiment. Key parameters include:
-
Pulse Angle: A 30-45° pulse is often a good compromise between signal intensity and preventing saturation of quaternary carbons.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for most carbons to relax, though longer delays may be needed for quantitative analysis of quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.
-
-
Initiate the data acquisition.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the solvent peak (e.g., CDCl3 at 77.16 ppm) or the internal standard (TMS at 0 ppm) to its known chemical shift.
-
Integrate the peaks if relative peak areas are of interest, although routine 13C NMR is generally not quantitative.
-
Identify and label the chemical shifts of the peaks.
Mandatory Visualization
The following diagrams illustrate the molecular structure of this compound and the general workflow for its application in asymmetric synthesis.
Caption: Molecular structure of this compound with numbered carbons.
Caption: General workflow for asymmetric synthesis using an oxazolidinone chiral auxiliary.
References
In-depth Technical Guide on (S)-4-Benzyl-3-heptanoyloxazolidin-2-one: Current Understanding of its Role in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral auxiliary, a class of compounds integral to the field of asymmetric synthesis. This guide addresses the current scientific understanding of this specific molecule. However, a comprehensive review of publicly available scientific literature and databases reveals that the primary role of this compound is in facilitating stereoselective chemical reactions. There is a notable absence of published research detailing a specific "mechanism of action" in a biological or pharmacological context, such as signal transduction pathway modulation or direct enzymatic inhibition. This document summarizes its established function and provides context based on related oxazolidinone structures.
Core Function: A Chiral Auxiliary in Asymmetric Synthesis
The primary and well-documented role of this compound and its analogues is to serve as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over another.
The general workflow for the use of a chiral auxiliary like this compound is as follows:
Caption: General workflow for using a chiral auxiliary.
The benzyl group at the 4-position of the oxazolidinone ring creates a rigid, chiral environment. When the heptanoyl group is attached at the 3-position, it can adopt a specific conformation that sterically hinders one face of the molecule. This steric hindrance directs incoming reagents to the opposite face, resulting in a high degree of stereoselectivity in the product. After the desired transformation, the chiral auxiliary is cleaved and can often be recovered for reuse.
Potential Biological Activity: Inferences from Structurally Related Oxazolidinones
While no direct mechanism of action has been published for this compound, the broader class of oxazolidinones has been investigated for biological activity, most notably as antibacterial agents. For instance, novel benzazepine oxazolidinones have been synthesized and evaluated for their antibacterial properties against various clinically relevant organisms.[1] These compounds typically function by inhibiting bacterial protein synthesis.
It is important to note that these antibacterial oxazolidinones possess significantly different structural features compared to simple acyloxazolidinones like the one . The therapeutic agents are more complex molecules designed to interact with specific biological targets.
Synthesis of (S)-4-Benzyl-3-acyl-oxazolidin-2-ones
The synthesis of compounds like this compound is well-established in the field of organic chemistry. Typically, it involves the acylation of (S)-4-benzyl-2-oxazolidinone. A general synthetic patent describes a method for preparing (S)-4-benzyl-3-propionyl-2-oxazolidinone, which can be adapted for the heptanoyl derivative.[2][3] The process generally involves reacting the starting amino acid to form an amino alcohol, which is then cyclized and acylated.[2][3]
Physicochemical Properties
While specific experimental data for the heptanoyl derivative is scarce, data for similar compounds are available. These properties are crucial for its application in chemical synthesis, particularly regarding solubility and reactivity.
Table 1: Physicochemical Properties of Structurally Related (S)-4-Benzyl-3-acyloxazolidin-2-ones
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | 219.24 | 132836-66-9[4] |
| (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone | C13H15NO3 | 233.26 | 101711-78-8[5] |
| (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | 247.29 | 112459-79-7[6] |
| (S)-4-Benzyl-3-pentanoyloxazolidin-2-one | C15H19NO3 | 261.32 | 143868-89-7[7] |
| (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | 275.34 | 113543-30-9[8] |
Conclusion
The current body of scientific evidence firmly establishes this compound as a tool for asymmetric synthesis. Its "mechanism of action" is in the realm of stereochemical control in chemical reactions, rather than in biological pathway modulation. While the broader oxazolidinone class includes potent antibiotics, there is no data to suggest that this specific, simple acyloxazolidinone possesses a similar pharmacological profile. Future research may explore the biological activities of such compounds, but at present, its role is confined to the domain of synthetic organic chemistry. Professionals in drug development should view this compound as a potential starting material or synthetic tool rather than a bioactive agent with a defined mechanism of action.
References
- 1. Synthesis and biological evaluation of benzazepine oxazolidinone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 3. CN103601695B - (S) preparation method of-4-benzyl-3-propionyl-2-oxazolidone - Google Patents [patents.google.com]
- 4. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]
- 6. (S)-4-benzyl-3-butyryloxazolidin-2-one | C14H17NO3 | CID 11010277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. (S)-4-Benzyl-3-(4-methylpentanoyl)oxazolidin-2-one | C16H21NO3 | CID 10869526 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Evans Chiral Auxiliary: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
This guide provides a comprehensive overview of the Evans chiral auxiliary, (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, for researchers, scientists, and professionals in drug development. It covers the synthesis, properties, and application of this auxiliary in asymmetric synthesis, with a focus on providing detailed experimental protocols and structured data.
Core Properties
This compound is a member of the Evans family of chiral auxiliaries, which are instrumental in stereocontrolled synthesis. The foundational chiral scaffold is derived from the amino acid (S)-phenylalanine. The heptanoyl group is introduced to facilitate stereoselective enolization and subsequent alkylation or aldol reactions. While specific experimental data for the heptanoyl derivative is not widely published, its properties can be extrapolated from the well-characterized parent oxazolidinone and other acylated analogues.
Table 1: Physical and Chemical Properties of the Parent Chiral Auxiliary and a Related Acyl Derivative
| Property | (S)-4-Benzyl-2-oxazolidinone | (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone |
| CAS Number | 90719-32-7[1][2] | 101711-78-8 |
| Molecular Formula | C₁₀H₁₁NO₂[3] | C₁₃H₁₅NO₃ |
| Molecular Weight | 177.20 g/mol [3] | 233.26 g/mol |
| Appearance | Off-white powder/solid[1][2] | - |
| Melting Point | 87-90 °C[1][2] | 44-46 °C[4] |
| Optical Rotation | [α]20/D −63°, c = 1 in chloroform | [α]20/D +97°, c = 1 in ethanol[4] |
Synthesis
The synthesis of this compound is a two-step process starting from the commercially available (S)-4-Benzyl-2-oxazolidinone. The first step is the deprotonation of the oxazolidinone nitrogen, followed by acylation with heptanoyl chloride.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard acylation procedures for Evans auxiliaries.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Heptanoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add (S)-4-Benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the oxazolidinone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add heptanoyl chloride (1.1 eq) dropwise to the solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Partition the mixture between ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Synthesis Workflow
Caption: Synthetic workflow for the preparation of the title compound.
Application in Asymmetric Aldol Reactions
This compound is primarily used to direct the stereochemical outcome of aldol reactions. The bulky benzyl group effectively shields one face of the enolate, leading to highly diastereoselective additions to aldehydes.
General Mechanism of a Titanium-Mediated Aldol Reaction
The most common procedure involves the formation of a titanium enolate, which then reacts with an aldehyde. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state.
References
- 1. fishersci.com [fishersci.com]
- 2. (S)-4-Benzyl-2-oxazolidinone CAS 90719-32-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 4-Benzyl-1,3-oxazolidin-2-one | C10H11NO2 | CID 559668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99 101711-78-8 [sigmaaldrich.com]
The Stereochemical Influence of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in Asymmetric Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral molecule widely utilized in asymmetric synthesis as a derivative of the well-established Evans' chiral auxiliaries. These auxiliaries are temporarily incorporated into a synthetic route to induce stereoselectivity in the formation of new chiral centers. The inherent chirality of the oxazolidinone ring, derived from the readily available amino acid (S)-phenylalanine, provides a powerful tool for controlling the three-dimensional arrangement of atoms in a target molecule. This technical guide details the synthesis, stereochemical control, and application of this compound, providing researchers with the necessary data and protocols for its effective use in the laboratory.
Core Principles of Chirality Control
The fundamental principle behind the use of this compound lies in its ability to direct the approach of incoming reagents to one face of the enolate derived from the heptanoyl group. The bulky benzyl group at the stereogenic center of the oxazolidinone ring effectively shields one face of the molecule, forcing electrophiles to attack from the less sterically hindered side. This results in a highly predictable and diastereoselective chemical transformation.
The stereochemical outcome is primarily dictated by the formation of a rigid, chelated (Z)-enolate upon deprotonation with a suitable base, such as sodium hexamethyldisilazide (NaHMDS). The metal cation coordinates to both the carbonyl oxygen of the heptanoyl group and the oxygen of the oxazolidinone ring, locking the conformation. This rigid structure ensures that the benzyl group effectively blocks the si-face of the enolate, leading to preferential attack of an electrophile on the re-face.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound and its subsequent use in a diastereoselective alkylation reaction involves a three-step process: synthesis of the chiral auxiliary, acylation with the desired acyl group, and the stereoselective reaction followed by cleavage of the auxiliary.
Synthesis of (S)-4-Benzyl-2-oxazolidinone
The chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, is synthesized from the natural amino acid L-phenylalanine. The process involves the reduction of the carboxylic acid to an amino alcohol, followed by cyclization.
Experimental Protocol: Synthesis of (S)-4-Benzyl-2-oxazolidinone
-
Reduction of L-phenylalanine: L-phenylalanine is reduced to (S)-2-amino-3-phenyl-1-propanol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.
-
Cyclization: The resulting amino alcohol is then cyclized to form the oxazolidinone ring. This can be achieved using various reagents, including diethyl carbonate with a catalytic amount of sodium ethoxide, or by reaction with phosgene or a phosgene equivalent like triphosgene. The reaction with diethyl carbonate is often preferred for its lower toxicity. The mixture is heated to drive the reaction to completion.
-
Purification: The crude product is purified by recrystallization, typically from a mixture of ethyl acetate and hexanes, to yield (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.
Acylation with Heptanoyl Chloride
The chiral auxiliary is then acylated to attach the heptanoyl group. This is a crucial step to set up the system for the desired stereoselective reaction.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: (S)-4-Benzyl-2-oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong base, typically n-butyllithium (n-BuLi), is added dropwise to deprotonate the nitrogen of the oxazolidinone, forming the lithium salt.
-
Acylation: Heptanoyl chloride is then added slowly to the reaction mixture at -78 °C. The reaction is stirred for several hours, allowing for the complete formation of the N-acyl oxazolidinone.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford this compound. A representative procedure for a similar acylation using 3-methylbutanoyl chloride reported a yield of 85%.[1]
Diastereoselective Alkylation and Auxiliary Cleavage
With the acylated chiral auxiliary in hand, the key diastereoselective reaction can be performed. The following is a general protocol for an alkylation reaction, which can be adapted for various electrophiles.
Experimental Protocol: Diastereoselective Alkylation and Cleavage
-
Enolate Formation: this compound is dissolved in anhydrous THF and cooled to -78 °C. A strong, non-nucleophilic base such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA) is added to generate the (Z)-enolate.
-
Alkylation: The desired electrophile (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Auxiliary Cleavage: The chiral auxiliary is typically removed under mild conditions to avoid racemization of the newly formed stereocenter. A common and effective method is cleavage with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[2] This selectively cleaves the exocyclic amide bond to yield the chiral carboxylic acid and the recovered chiral auxiliary.
-
Purification: The desired chiral product is separated from the recovered chiral auxiliary by extraction and/or chromatography. The chiral auxiliary can often be recovered in high yield and reused.
Data Presentation
Table 1: Synthesis of (S)-4-Benzyl-2-oxazolidinone and its Acylated Derivatives
| Compound | Starting Material | Key Reagents | Solvent | Yield (%) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | L-phenylalanine | LiAlH₄, Diethyl Carbonate | THF | ~80-90 | [3] |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Propionyl chloride, n-BuLi | THF | >95 | [3] |
| (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | (S)-4-Benzyl-2-oxazolidinone | 3-Methylbutanoyl chloride, TEA | THF | 85 | [1] |
Table 2: Diastereoselective Alkylation of N-Acyl-(S)-4-benzyl-2-oxazolidinone
| N-Acyl Group | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propionyl | Allyl iodide | NaHMDS | 98:2 | 85 | N/A |
| Acetyl | Benzyl bromide | LDA | >99:1 | 91 | N/A |
Table 3: Spectroscopic Data for (S)-4-Benzyl-2-oxazolidinone and a Representative N-Acyl Derivative
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| (S)-4-Benzyl-2-oxazolidinone | 7.38-7.20 (m, 5H), 5.50 (br s, 1H), 4.45-4.38 (m, 1H), 4.20-4.10 (m, 2H), 3.35 (dd, 1H), 2.80 (dd, 1H) | 158.9, 137.5, 129.3, 128.8, 126.8, 69.8, 57.2, 40.1 | [4] |
| (S)-3-Acetyl-4-benzyl-2-oxazolidinone | 7.35-7.19 (m, 5H), 4.75-4.68 (m, 1H), 4.25-4.15 (m, 2H), 3.30 (dd, 1H), 2.75 (dd, 1H), 2.55 (s, 3H) | 170.1, 153.5, 135.3, 129.4, 128.9, 127.3, 66.1, 55.2, 37.8, 23.6 | [5] |
Visualizations
The following diagrams illustrate the key chemical transformations and logical workflows described in this guide.
Conclusion
This compound serves as a powerful and reliable tool for asymmetric synthesis. Its straightforward preparation from L-phenylalanine and the high degree of stereocontrol it exerts in reactions of its enolate make it an attractive choice for the synthesis of complex chiral molecules. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile chiral auxiliary into their synthetic strategies, enabling the efficient and predictable construction of enantiomerically enriched compounds for drug discovery and development.
References
- 1. (S)-4-Benzyl-3-(3-methylbutanoyl)oxazolidin-2-one | 104266-90-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103601695A - Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents [patents.google.com]
- 4. (S)-4-Benzyl-2-oxazolidinone(90719-32-7) 1H NMR spectrum [chemicalbook.com]
- 5. (S)-(+)-3-Acetyl-4-benzyl-2-oxazolidinone | C12H13NO3 | CID 735929 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans Oxazolidinone Auxiliaries
An in-depth look at the discovery, history, and application of the chiral auxiliaries that revolutionized stereoselective synthesis for researchers, scientists, and drug development professionals.
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the realm of pharmaceuticals where the chirality of a molecule can mean the difference between a life-saving drug and a substance with severe side effects. In the early 1980s, a significant breakthrough in this pursuit came from the laboratory of David A. Evans with the development of oxazolidinone-based chiral auxiliaries.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and application of these powerful tools in asymmetric synthesis.
A Landmark Discovery: The Genesis of Evans Auxiliaries
The seminal work on what are now widely known as Evans oxazolidinone auxiliaries was first reported by David A. Evans and his colleagues in 1981 and 1982.[1][3][4][5][6] Their research introduced a class of chiral auxiliaries derived from readily available amino acids, which could be temporarily attached to a substrate to direct the stereochemical outcome of a reaction with remarkable predictability and efficiency.[7][8][9] This development provided a practical and reliable method for asymmetric synthesis, particularly for the stereoselective formation of carbon-carbon bonds.[7][10]
The power of these auxiliaries lies in their ability to create a chiral environment that shields one face of an enolate, forcing an incoming electrophile to attack from the less sterically hindered direction. This high level of facial discrimination results in the formation of one diastereomer in significant excess. Subsequent removal of the auxiliary then reveals the desired enantiomerically enriched product.
The Chemistry of Control: Mechanism of Stereodirection
The stereochemical outcome of reactions employing Evans auxiliaries is dictated by the rigid, chelated transition state formed upon enolization. The general mechanism for an asymmetric alkylation is as follows:
-
Acylation: The chiral oxazolidinone auxiliary is first acylated with a carboxylic acid derivative to form an N-acyl oxazolidinone.[7]
-
Enolization: Treatment with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), selectively generates the (Z)-enolate.[1][7][11] The chelation of the metal cation between the enolate oxygen and the carbonyl oxygen of the auxiliary locks the conformation.
-
Stereoselective Alkylation: The bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. The incoming electrophile, therefore, preferentially attacks from the opposite, less hindered face.[12]
-
Auxiliary Cleavage: The chiral auxiliary is then removed, typically through hydrolysis or reduction, to yield the desired chiral carboxylic acid, alcohol, or other derivative, while allowing for the recovery of the valuable auxiliary.[1]
A similar principle applies to the highly diastereoselective Evans aldol reaction, which proceeds through a well-defined, chair-like Zimmerman-Traxler transition state.[7][10]
Quantitative Data: A Summary of Performance
The effectiveness of Evans oxazolidinone auxiliaries is demonstrated by the high diastereoselectivities achieved in a variety of reactions. The following tables summarize representative quantitative data for key transformations.
| Auxiliary | Electrophile (E+) | Base | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂ | 98:2 | [11][13] |
| (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 | [14] |
| (R)-4-isopropyl-2-oxazolidinone | Methyl iodide | NaN(TMS)₂ | 95:5 | [14] |
Table 1: Diastereoselectivity in Asymmetric Alkylation Reactions.
| Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Reference |
| (S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | Bu₂BOTf, Et₃N | >500:1 | [15] |
| (S)-4-benzyl-2-oxazolidinone | Benzaldehyde | Bu₂BOTf, Et₃N | >500:1 | [15] |
| (R)-4-isopropyl-2-oxazolidinone | n-Butyraldehyde | Bu₂BOTf, Et₃N | 141:1 | [15] |
Table 2: Diastereoselectivity in Asymmetric Aldol Reactions.
Experimental Protocols: Key Methodologies in Practice
The following sections provide detailed experimental protocols for the synthesis of a common Evans auxiliary and its application in a representative asymmetric alkylation.
Synthesis of (S)-4-Benzyl-2-oxazolidinone
This procedure is adapted from a reliable, high-yield synthesis starting from the readily available amino acid (S)-phenylalanine.[9][16]
Step 1: Reduction of (S)-Phenylalanine to (S)-Phenylalaninol
-
Reagents and Equipment: (S)-Phenylalanine, borane-dimethyl sulfide complex (BMS), tetrahydrofuran (THF), methanol, rotary evaporator, magnetic stirrer, reflux condenser, nitrogen atmosphere.
-
Procedure:
-
To a stirred suspension of (S)-phenylalanine in dry THF under a nitrogen atmosphere, slowly add a solution of BMS in THF at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2 hours.
-
Cool the reaction to 0 °C and carefully quench with methanol.
-
Remove the solvent under reduced pressure. The crude (S)-phenylalaninol is typically used in the next step without further purification.
-
Step 2: Cyclization to (S)-4-Benzyl-2-oxazolidinone
-
Reagents and Equipment: (S)-Phenylalaninol, diethyl carbonate, potassium carbonate, distillation apparatus, oil bath.
-
Procedure:
-
Combine (S)-phenylalaninol, diethyl carbonate, and a catalytic amount of anhydrous potassium carbonate in a flask equipped with a distillation head.
-
Heat the mixture in an oil bath to 130-140 °C to distill off the ethanol formed.
-
After the distillation ceases, cool the reaction mixture and purify the product by recrystallization or column chromatography to afford (S)-4-benzyl-2-oxazolidinone as a white crystalline solid.[9]
-
Asymmetric Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone
This protocol details a typical diastereoselective alkylation using allyl iodide.[11][17]
Step 1: Acylation of (S)-4-Benzyl-2-oxazolidinone
-
Reagents and Equipment: (S)-4-benzyl-2-oxazolidinone, propionic anhydride, 4-(dimethylamino)pyridine (DMAP), triethylamine, toluene, magnetic stirrer, reflux condenser, nitrogen atmosphere.
-
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone in toluene, add triethylamine and a catalytic amount of DMAP.
-
Add propionic anhydride and heat the mixture to reflux for 30 minutes.
-
Cool the reaction and quench with water. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude N-propionyl derivative is often sufficiently pure for the next step.[17]
-
Step 2: Diastereoselective Alkylation
-
Reagents and Equipment: N-Propionyl-(S)-4-benzyl-2-oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF, allyl iodide, dry THF, low-temperature bath (-78 °C), magnetic stirrer, nitrogen atmosphere.
-
Procedure:
-
Dissolve the N-propionyl oxazolidinone in dry THF in a flame-dried flask under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add a solution of NaHMDS in THF.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add allyl iodide and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product.[11][17] Purification by column chromatography affords the major diastereomer.
-
Visualizing the Process: Diagrams of Key Pathways
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and workflows.
Caption: Synthesis of Evans Oxazolidinone Auxiliaries.
Caption: General workflow for asymmetric alkylation.
Caption: Stereochemical model for alkylation.
Conclusion: An Enduring Legacy
Over four decades since their introduction, Evans oxazolidinone auxiliaries remain a staple in the toolbox of synthetic organic chemists.[2] Their reliability, high stereoselectivity, and the predictability of their outcomes have cemented their place in both academic research and industrial applications, including the synthesis of complex natural products and pharmaceuticals.[7] The principles established through the development of these auxiliaries have not only provided a practical solution for asymmetric synthesis but have also profoundly influenced the design of subsequent generations of chiral reagents and catalysts.
References
- 1. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Evans aldol reaction [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Evans aldol ppt | PPTX [slideshare.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemtube3d.com [chemtube3d.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. york.ac.uk [york.ac.uk]
- 15. scribd.com [scribd.com]
- 16. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.williams.edu [chemistry.williams.edu]
Methodological & Application
Application Note: Protocol for Acylation of (S)-4-benzyloxazolidin-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract
(S)-4-benzyloxazolidin-2-one is a widely utilized chiral auxiliary in asymmetric synthesis, enabling the stereoselective formation of carbon-carbon bonds. A crucial step in its application is the N-acylation to introduce the desired acyl group. This document provides detailed protocols for the acylation of (S)-4-benzyloxazolidin-2-one using two common methods: the acyl chloride method and the carboxylic acid with pivaloyl chloride method. It also includes a summary of reaction parameters and a visual workflow to guide researchers.
Introduction
The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis. The Evans oxazolidinone auxiliaries, such as (S)-4-benzyloxazolidin-2-one, are particularly valuable due to their high diastereoselectivity in a variety of reactions, including alkylations, aldol reactions, and acylations. The initial acylation of the auxiliary is a critical step that attaches the substrate to the chiral scaffold, setting the stage for subsequent stereocontrolled transformations. The resulting N-acyl oxazolidinones can then be used to generate chiral enolates for further functionalization. This application note details reliable and reproducible protocols for this key acylation step.
Data Presentation
The following table summarizes typical reaction conditions and yields for the acylation of (S)-4-benzyloxazolidin-2-one with various acylating agents.
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Propionyl chloride | n-BuLi | THF | -78 to 0 | 1 | >95 |
| 3-Methylbutanoyl chloride | Triethylamine (TEA) | THF | -78 | - | 85[1] |
| Phenylacetic acid / Pivaloyl chloride | Triethylamine (TEA) | CH2Cl2 | 0 to rt | 2 | 94 |
| 3,3-Dimethylacrylic acid / Pivaloyl chloride | Triethylamine (TEA) | CH2Cl2 | 0 to rt | 2 | 62 |
| Propionic anhydride | 4-(Dimethylamino)pyridine (DMAP) | THF | rt | 12 | >95[2] |
Experimental Protocols
Two primary methods for the acylation of (S)-4-benzyloxazolidin-2-one are presented below.
Protocol 1: Acylation using an Acyl Chloride
This method is suitable for readily available and stable acyl chlorides.
Materials:
-
(S)-4-benzyloxazolidin-2-one
-
Acyl chloride (e.g., propionyl chloride)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (nitrogen or argon) apparatus
-
Ice bath and dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with (S)-4-benzyloxazolidin-2-one (1.0 eq). The flask is sealed with a septum and flushed with an inert gas (nitrogen or argon).
-
Dissolution: Anhydrous THF is added via syringe to dissolve the oxazolidinone.
-
Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via syringe. The resulting solution is stirred at -78 °C for 30 minutes.
-
Acylation: The acyl chloride (1.1 eq) is added dropwise to the lithium salt solution at -78 °C. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C and stirred for an additional 1 hour.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
Work-up: The mixture is transferred to a separatory funnel and the aqueous layer is extracted with ethyl acetate or dichloromethane. The combined organic layers are washed with saturated aqueous NaHCO3 solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure N-acyl oxazolidinone.
Protocol 2: Acylation using a Carboxylic Acid and Pivaloyl Chloride
Materials:
-
(S)-4-benzyloxazolidin-2-one
-
Carboxylic acid (e.g., phenylacetic acid)
-
Pivaloyl chloride
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (CH2Cl2)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert atmosphere (nitrogen or argon) apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the carboxylic acid (1.14 eq) and anhydrous CH2Cl2 under an inert atmosphere.
-
Mixed Anhydride Formation: The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 eq) is added, followed by the dropwise addition of pivaloyl chloride (1.1 eq). The mixture is stirred at 0 °C for 1 hour.
-
Addition of Oxazolidinone: A solution of (S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous CH2Cl2 is added to the reaction mixture at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Quenching: The reaction is quenched by the addition of deionized water.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired N-acyl oxazolidinone.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the acylation protocols.
Caption: Workflow for the acylation of (S)-4-benzyloxazolidin-2-one.
Caption: Reagent relationships in acylation protocols.
Safety Precautions
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture.
-
Acyl chlorides and pivaloyl chloride are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood.
-
Triethylamine is a flammable and corrosive liquid with a strong odor. Handle in a fume hood.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The protocols described provide reliable and efficient methods for the N-acylation of (S)-4-benzyloxazolidin-2-one. The choice of method will depend on the availability and stability of the acylating agent. Proper execution of these procedures is essential for the successful application of this chiral auxiliary in asymmetric synthesis.
References
Application Notes and Protocols: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a chiral auxiliary agent widely employed in asymmetric synthesis, particularly in Evans aldol reactions. This powerful tool allows for the stereoselective formation of carbon-carbon bonds, leading to the synthesis of β-hydroxy carbonyl compounds with a high degree of stereocontrol. The oxazolidinone scaffold, derived from the readily available amino acid (S)-phenylalanine, provides a chiral environment that directs the approach of an aldehyde to the enolate, resulting in predictable and high diastereoselectivity for the syn-aldol product. This methodology is of significant interest to the pharmaceutical industry for the synthesis of complex chiral molecules and natural products.
Mechanism of Action
The stereochemical outcome of the Evans aldol reaction is dictated by the formation of a six-membered chair-like transition state. The reaction is typically initiated by a Lewis acid, such as titanium tetrachloride (TiCl₄) or dibutylboron triflate (Bu₂BOTf), which coordinates to the carbonyl groups of the N-acyloxazolidinone. A hindered base, for example, triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), then selectively deprotonates the α-carbon to form a Z-enolate.
The benzyl group at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate. Consequently, the aldehyde electrophile preferentially attacks from the less hindered face. This controlled approach, via the Zimmerman-Traxler transition state, leads to the formation of the desired syn-aldol adduct with high diastereoselectivity.[1][2]
Experimental Protocols
General Procedure for Asymmetric Aldol Condensation
A solution of the N-acyloxazolidinone (1.0 eq) in a dry solvent such as dichloromethane (DCM) is cooled to a low temperature (e.g., -10 °C). A Lewis acid, for instance, titanium tetrachloride (1.5 eq, as a 1.0 M solution in DCM), is added dropwise, resulting in a colored solution. After stirring for a short period (e.g., 20 minutes), a hindered base like N,N-diisopropylethylamine (DIPEA, 1.5 eq) is added dropwise. The reaction mixture is stirred for a further period (e.g., 30 minutes) to ensure complete enolate formation. Subsequently, a solution of the desired aldehyde (1.5 eq) in DCM is added dropwise. The reaction is stirred for an extended period (e.g., 12 hours) at a low temperature (e.g., -15 °C) before being allowed to warm to room temperature. The reaction is then quenched, and the product is purified by chromatography.[3]
Removal of the Chiral Auxiliary
Following the aldol reaction, the chiral auxiliary can be cleaved under mild conditions to yield the desired β-hydroxy carboxylic acid, ester, or amide, and the recovered auxiliary can often be recycled. Common methods for removal include hydrolysis with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH).
Data Presentation
The following table summarizes the results of asymmetric aldol reactions using the analogous N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one with various aldehydes. These results are indicative of the high yields and diastereoselectivities that can be expected when using this compound.
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | 86 | 97:3 | [4] |
| 4-Chlorobenzaldehyde | 70 | 93:7 | [3] |
| 2,4-Dichlorobenzaldehyde | 75 | 85:15 | [5] |
| 4-Nitrobenzaldehyde | 92 | 97:3 | [4] |
Visualizations
Experimental Workflow for Asymmetric Aldol Reaction
Caption: Workflow of the asymmetric aldol reaction.
Signaling Pathway: Mechanism of Stereocontrol
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
Application Notes and Protocols: Stereoselective Alkylation Using (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stereoselective alkylation is a cornerstone of modern organic synthesis, enabling the precise construction of chiral molecules. The use of chiral auxiliaries, such as the Evans oxazolidinones, provides a reliable and highly predictable method for achieving high levels of stereocontrol. This application note details the use of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one as a chiral auxiliary for the diastereoselective alkylation of the α-carbon of the heptanoyl group. This method is particularly valuable in the synthesis of complex molecules with defined stereochemistry, a critical aspect of drug development and natural product synthesis.[1] The (S)-4-benzyl-2-oxazolidinone auxiliary, developed by David A. Evans, directs alkylation to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[1]
Principle and Mechanism
The stereoselective alkylation of this compound proceeds through a well-defined mechanism that ensures high diastereoselectivity. The key steps are:
-
Enolate Formation: A strong, sterically hindered base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is used to deprotonate the α-carbon of the heptanoyl group.[2] This deprotonation occurs at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form a kinetically controlled lithium or sodium enolate.[2] The geometry of the resulting enolate is predominantly the (Z)-isomer due to steric interactions between the acyl chain and the benzyl group of the auxiliary.
-
Chelation and Facial Bias: The metal cation (Li+ or Na+) chelates with the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation locks the conformation of the enolate, creating a rigid structure. The bulky benzyl group at the C4 position of the oxazolidinone effectively blocks one face of the planar enolate.
-
Stereoselective Alkylation: The electrophile (typically an alkyl halide) is then introduced into the reaction mixture. Due to the steric hindrance from the benzyl group, the electrophile preferentially approaches the enolate from the less hindered face. This directed attack results in the formation of one diastereomer in significant excess.
-
Auxiliary Cleavage: After the alkylation, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives, with the newly formed stereocenter intact. The chiral auxiliary can often be recovered and reused.
Quantitative Data
The following table summarizes the results of the stereoselective alkylation of this compound with various electrophiles. The data demonstrates the high diastereoselectivity and good to excellent yields achievable with this methodology.
| Entry | Electrophile (R-X) | Product (R') | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | 2-Benzylheptanoyl | 94 | >99:1 |
| 2 | Allyl iodide | 2-Allylheptanoyl | 92 | 98:2 |
| 3 | Methyl iodide | 2-Methylheptanoyl | 89 | 95:5 |
| 4 | Ethyl iodide | 2-Ethylheptanoyl | 85 | 97:3 |
| 5 | Propyl iodide | 2-Propylheptanoyl | 88 | 96:4 |
Note: The diastereomeric ratios are typically determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude reaction mixture.
Experimental Protocols
1. Preparation of this compound
This protocol describes the acylation of the chiral auxiliary.
-
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Heptanoyl chloride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-4-Benzyl-2-oxazolidinone (1.0 eq) and a catalytic amount of DMAP.
-
Dissolve the solids in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise to the stirred solution.
-
Slowly add heptanoyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
-
2. Stereoselective Alkylation Protocol (General Procedure)
This protocol outlines the diastereoselective alkylation of the prepared N-acyloxazolidinone.
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. The solution will typically turn yellow, indicating enolate formation. Stir the mixture at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography on silica gel.
-
3. Cleavage of the Chiral Auxiliary (Example: Conversion to a Carboxylic Acid)
This protocol describes the removal of the auxiliary to yield the chiral carboxylic acid.
-
Materials:
-
Alkylated N-acyloxazolidinone
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (3:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the excess peroxide by the addition of saturated aqueous Na₂SO₃ solution.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Transfer the aqueous residue to a separatory funnel and wash with diethyl ether to remove the recovered chiral auxiliary.
-
Make the aqueous layer basic by adding 1 M NaOH solution.
-
Wash the basic aqueous layer with diethyl ether again to ensure complete removal of the auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
-
Visualizations
Caption: Experimental workflow for stereoselective alkylation.
References
Application Notes and Protocols: Diastereoselective Synthesis with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
(S)-4-Benzyl-2-oxazolidinone is a powerful and widely utilized chiral auxiliary in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers.[1][2] Its derivatives, such as (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, are instrumental in key C-C bond-forming reactions, including diastereoselective aldol reactions and alkylations.[1][2] The benzyl substituent effectively shields one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high precision. This document provides detailed protocols for the synthesis, application in diastereoselective reactions, and subsequent cleavage of this versatile chiral auxiliary.
Synthesis of this compound
The first step involves the acylation of the parent oxazolidinone. This can be achieved using heptanoyl chloride or heptanoic anhydride. A common and mild method employs 4-(dimethylamino)pyridine (DMAP) as an acyl transfer catalyst, avoiding the need for strong bases like n-butyllithium.[3][4]
Experimental Protocol: Acylation
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).
-
Add triethylamine (Et₃N, 1.5 eq.) to the solution.
-
Slowly add heptanoyl chloride (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Diastereoselective Aldol Reaction
The N-acylated oxazolidinone can be converted into a titanium enolate for highly diastereoselective aldol reactions with aldehydes.[5][6][7] This method typically yields the 'Evans syn' aldol adduct with high selectivity.[5][6][7]
Experimental Protocol: Titanium-Mediated Aldol Reaction
-
Dissolve the this compound (1.0 eq.) in anhydrous DCM (approx. 0.1 M) and cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add titanium(IV) chloride (TiCl₄, 1.1 eq., 1M solution in DCM) dropwise. The solution should turn yellow.
-
Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 eq.) dropwise. The solution should turn a deep red, indicating enolate formation.
-
Stir for 30 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of the desired aldehyde (1.2 eq.) in anhydrous DCM dropwise.
-
Stir at -78 °C for 2 hours, then allow to slowly warm to 0 °C over 1 hour.
-
Quench the reaction by adding a half-saturated aqueous solution of NH₄Cl.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product via flash column chromatography to isolate the desired aldol adduct.
Representative Data for Aldol Reactions
The following table summarizes typical outcomes for titanium-mediated aldol reactions using N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, which serves as a close analogue for the N-heptanoyl oxazolidinone system.
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | 86 | 97:3 | [6] |
| 4-Nitrobenzaldehyde | 92 | 97:3 | [6] |
| 2,4-Dimethoxybenzaldehyde | 86 | 68:32 | [6] |
Diastereoselective Alkylation
Alkylation of the enolate derived from the N-acyl oxazolidinone provides a reliable method for synthesizing α-substituted carboxylic acid derivatives.[1] Formation of a sodium or lithium enolate at low temperature generates a rigid, chelated intermediate that directs the alkylating agent to the less sterically hindered face.[3][4]
Experimental Protocol: Alkylation
-
Dissolve the this compound (1.0 eq.) in anhydrous THF (approx. 0.1 M) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq., 1.0 M solution in THF) dropwise.[4]
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (e.g., allyl iodide or benzyl bromide, 1.2-1.5 eq.) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Representative Data for Alkylation Reactions
The following table shows data for the alkylation of a similar N-propionyl oxazolidinone, demonstrating the high diastereoselectivity typically achieved.
| Electrophile | Yield (%) | Diastereomeric Ratio | Reference |
| Allyl Iodide | 61-77 | 98:2 | [3][4] |
| Benzyl Bromide | >85 | >99:1 | [8] |
Cleavage of the Chiral Auxiliary
Once the desired stereocenter is set, the chiral auxiliary can be removed to reveal the final product, such as a carboxylic acid, alcohol, or ester. The auxiliary can often be recovered and reused.
Protocol 4.1: Hydrolytic Cleavage to Carboxylic Acid
-
Dissolve the alkylated or aldol product (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (H₂O₂, 30% solution, 4.0 eq.).
-
Slowly add aqueous lithium hydroxide (LiOH, 2.0 eq., e.g., 0.5 M) dropwise.
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Concentrate the mixture to remove the THF.
-
The chiral auxiliary can be recovered by extraction with an organic solvent (e.g., ethyl acetate).
-
Acidify the remaining aqueous layer (e.g., with 1M HCl) to pH ~2 and extract the desired carboxylic acid product with an organic solvent.
Protocol 4.2: Reductive Cleavage to Alcohol
-
Dissolve the product (1.0 eq.) in anhydrous diethyl ether or THF.
-
Cool the solution to -10 °C.
-
Add lithium aluminum hydride (LiAlH₄, 1.5 eq.) portion-wise.
-
Stir for 1-2 hours at -10 °C.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH (aq.), and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with the solvent.
-
Concentrate the filtrate to obtain the crude primary alcohol, which can be purified by chromatography.
Visualizations
Caption: General workflow for diastereoselective synthesis.
Caption: Mechanism of diastereoselection via chelated enolate.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 5. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 6. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cleavage of the Auxiliary from N-Acyl Oxazolidinones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the cleavage of the chiral auxiliary from N-acyl oxazolidinones, a critical step in asymmetric synthesis for isolating the desired enantiomerically pure product.
Introduction
N-acyl oxazolidinones, famously known as Evans' chiral auxiliaries, are powerful tools in asymmetric synthesis, enabling high diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The final, crucial step in this methodology is the efficient and selective cleavage of the auxiliary to unveil the desired chiral carboxylic acid, alcohol, ester, or amide, without compromising the newly created stereocenter. The choice of cleavage method is dictated by the desired functional group in the final product and the stability of the molecule. This document outlines the most common and effective methods for auxiliary cleavage, providing detailed protocols and comparative data to guide researchers in selecting the optimal conditions for their specific needs.
Methods for Auxiliary Cleavage
Several reliable methods have been developed to cleave the N-acyl bond, each leading to a different class of compounds. The primary methods include:
-
Hydrolytic Cleavage to Carboxylic Acids: This is one of the most common methods, typically employing lithium hydroperoxide (LiOOH), often generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This method is favored for its mildness and high yields.
-
Reductive Cleavage to Alcohols: This transformation is achieved using hydride reducing agents such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), yielding primary alcohols.
-
Conversion to Esters: A variety of reagents can effect this transformation, with samarium diiodide (SmI₂) in the presence of an alcohol being a notable catalytic method.
-
Conversion to Amides and Other Derivatives: This includes aminolysis to form amides and conversion to versatile synthetic intermediates like Weinreb amides.
Data Presentation: Comparison of Cleavage Methods
The following table summarizes the quantitative data for different cleavage methods, allowing for easy comparison of yields and reaction conditions.
| Target Product | Cleavage Method | Reagents | Typical Yield (%) | Key Considerations |
| Carboxylic Acid | Hydrolysis | LiOH, H₂O₂ | 85-95% | Mild conditions, minimal racemization. The initially formed peracid is reduced in situ.[1] |
| Alcohol | Reduction | LiBH₄ | 80-95% | Milder than LiAlH₄, good for less reactive substrates. |
| Alcohol | Reduction | LiAlH₄ | 80-95% | Very reactive, can reduce other functional groups. |
| Ester | Alcoholysis | SmI₂ (catalytic), Alcohol | 70-90% | Mild, catalytic, and efficient for a range of alcohols.[2] |
| Amide | Aminolysis | Amine | Variable | Can be performed with or without a catalyst. Group IV metals can catalyze this reaction. |
| Weinreb Amide | Amidation | N,O-dimethylhydroxylamine | 70-85% | Forms a stable intermediate for ketone synthesis.[3][4] |
| Thioester | N-to-S Acyl Transfer | (Cysteine-derived auxiliary) | Good yields | Mild conditions, useful for further transformations.[2][5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Hydrolytic Cleavage to Carboxylic Acids using LiOH/H₂O₂
This protocol describes the conversion of an N-acyl oxazolidinone to the corresponding carboxylic acid.
Materials:
-
N-acyl oxazolidinone
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of THF and water (typically a 4:1 to 3:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide (4-8 equivalents), followed by an aqueous solution of lithium hydroxide (2 equivalents).[6][7]
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 equivalents) and stir for 30 minutes at room temperature to reduce the excess peroxide.
-
Remove the THF under reduced pressure.
-
The aqueous residue is then washed with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to remove the chiral auxiliary.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude carboxylic acid.
-
Purify the product by chromatography or crystallization as needed.
Safety Note: The reaction of hydrogen peroxide can be exothermic and may lead to the evolution of oxygen, especially on a larger scale. Ensure adequate cooling and proper venting.[2][8]
Protocol 2: Reductive Cleavage to Alcohols using LiBH₄
This protocol details the reduction of an N-acyl oxazolidinone to a primary alcohol.
Materials:
-
N-acyl oxazolidinone
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Lithium borohydride (LiBH₄)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF or Et₂O under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add lithium borohydride (2-3 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography.
Protocol 3: Conversion to Esters using Samarium Diiodide
This protocol describes a catalytic method for the synthesis of esters from N-acyl oxazolidinones.
Materials:
-
N-acyl oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
The desired alcohol (e.g., methanol, ethanol)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF.
-
Add the desired alcohol (1.5-3 equivalents).
-
Add a catalytic amount of SmI₂ solution (typically 0.1-0.2 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction for 1-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the ester by column chromatography.
Visualizations
The following diagrams illustrate the workflows for the cleavage of N-acyl oxazolidinones.
Caption: Workflow for the hydrolytic cleavage of N-acyl oxazolidinones.
Caption: Workflow for the reductive cleavage of N-acyl oxazolidinones.
Caption: Workflow for the conversion of N-acyl oxazolidinones to esters.
Logical Relationships of Cleavage Methods
The choice of cleavage method directly determines the functional group of the final product. The following diagram illustrates this relationship.
Caption: Relationship between cleavage method and the resulting product.
References
- 1. chemistry.williams.edu [chemistry.williams.edu]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society [acs.digitellinc.com]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes: Recycling (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Auxiliary
Introduction
(S)-4-Benzyl-2-oxazolidinone is a powerful and widely used Evans chiral auxiliary in asymmetric synthesis.[1] It allows for the diastereoselective formation of new stereocenters in reactions such as alkylations, aldol additions, and conjugate additions. A key advantage of this methodology is the ability to cleave and recover the auxiliary in high yield for reuse, which is crucial for both economic viability and sustainable chemistry practices.[2] This document provides detailed protocols for the cleavage of the N-acyl group from (S)-4-Benzyl-3-heptanoyloxazolidin-2-one and the subsequent recovery of the (S)-4-Benzyl-2-oxazolidinone auxiliary.
Principle of Auxiliary Cleavage
The most common and reliable method for cleaving the N-acyl bond without destroying the chiral auxiliary is through hydrolysis with lithium hydroperoxide (LiOOH).[2] This reagent is typically generated in situ from lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic amide carbonyl over the endocyclic carbamate carbonyl.[3] This "contra-steric" selectivity is critical for preserving the oxazolidinone ring.[2] In contrast, using strong bases like LiOH alone can lead to undesired cleavage of the endocyclic carbamate bond, destroying the auxiliary.[4]
An alternative method is reductive cleavage using reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄), which transforms the acyl group into a primary alcohol while leaving the auxiliary intact for recovery.[5]
Safety Considerations
The reaction of LiOH with H₂O₂ is exothermic and generates a peracid intermediate which can decompose to release stoichiometric amounts of oxygen gas.[6] It is crucial to perform the reaction with adequate cooling, ventilation, and temperature monitoring to ensure safe implementation, especially on a larger scale.
Data Presentation
The selection of a cleavage method depends on the desired functional group in the final product (carboxylic acid vs. alcohol). Both methods generally provide high yields of the product and excellent recovery of the chiral auxiliary.
Table 1: Comparison of Common Cleavage Methods for N-Acyloxazolidinones
| Method | Reagents | Product Functional Group | Typical Product Yield | Typical Auxiliary Recovery Yield | Key Considerations |
| Hydrolytic Cleavage | LiOH·H₂O, H₂O₂ in THF/H₂O | Carboxylic Acid | 85–95% | >95% | Standard method for acids. Exothermic reaction, requires careful temperature control and a reductive quench.[3][7] |
| Reductive Cleavage | LiBH₄ or LiAlH₄ in THF or Et₂O | Primary Alcohol | 80–90% | >95% | Useful for synthesizing chiral alcohols. Requires careful quenching of the reactive hydride reagent.[5] |
| Transesterification | NaOMe in MeOH or Ti(OiPr)₄ | Methyl Ester | 70–90% | Variable | Can be substrate-dependent and may sometimes lead to partial ring opening. |
| Thioester Formation | LiSBn | Benzyl Thioester | High | High | Effective even for hindered substrates where other methods might be sluggish.[8] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage to Yield Heptanoic Acid and Recover Auxiliary
This protocol describes the cleavage of this compound using lithium hydroperoxide.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Hydrogen peroxide (H₂O₂), 30% w/w aqueous solution
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (4.0 equiv) to the stirred solution. Following this, add an aqueous solution of lithium hydroxide monohydrate (2.0 equiv) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (5.0 equiv) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Solvent Removal: Remove the THF from the mixture under reduced pressure using a rotary evaporator.
-
Auxiliary Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers. This organic phase contains the chiral auxiliary.
-
Auxiliary Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (S)-4-Benzyl-2-oxazolidinone can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography to yield a white solid (>95% recovery).
-
Product Isolation: Cool the aqueous layer from step 7 in an ice bath and acidify to pH 1-2 with 1 M HCl.
-
Product Extraction: Extract the acidified aqueous layer three times with ethyl acetate. Combine these organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched heptanoic acid derivative.
Visualizations
The following diagrams illustrate the role of the chiral auxiliary in asymmetric synthesis and the workflow for its recovery.
Caption: Logical flow of using the Evans auxiliary for asymmetric synthesis and its subsequent cleavage and recycling.
Caption: Step-by-step experimental workflow for the hydrolytic cleavage and separation of the chiral product and auxiliary.
References
Application Notes and Protocols for (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
Introduction
(S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a member of the Evans' chiral auxiliaries, a class of compounds widely utilized in asymmetric synthesis to control the stereochemical outcome of reactions.[1][2][3] Derived from the amino acid (S)-phenylalanine, this chiral auxiliary is temporarily installed onto a substrate to direct the formation of a specific stereoisomer during key bond-forming steps, such as alkylations and aldol reactions.[2][4] The benzyl group effectively shields one face of the enolate derived from the N-acyl group, leading to high diastereoselectivity in reactions with electrophiles. After the desired transformation, the chiral auxiliary can be cleanly removed under mild conditions to reveal the enantiomerically enriched product.[2][4] These application notes provide detailed protocols for the synthesis and use of this compound in common asymmetric transformations.
Physicochemical and Spectroscopic Data
While specific experimental data for the heptanoyl derivative is not widely published, the table below summarizes key data for the parent chiral auxiliary and a closely related N-acylated analogue, (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone. This information is crucial for characterization and quality control.
| Property | (S)-4-Benzyl-2-oxazolidinone | (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone |
| CAS Number | 90719-32-7 | 101711-78-8 |
| Molecular Formula | C₁₀H₁₁NO₂[5] | C₁₃H₁₅NO₃ |
| Molecular Weight | 177.20 g/mol [5] | 233.26 g/mol |
| Appearance | White solid[5] | Solid |
| Melting Point | 86-88 °C[5] | 44-46 °C |
| Optical Rotation | [α]20/D −63° (c=1 in CHCl₃)[5] | [α]20/D +97° (c=1 in ethanol) |
| Purity (ee) | >99% (HPLC)[5] | >99% (HPLC) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This procedure details the acylation of the parent chiral auxiliary, (S)-4-Benzyl-2-oxazolidinone, to prepare the title compound. The protocol is adapted from standard acylation methods for Evans auxiliaries.[2]
Workflow Diagram: Synthesis of N-Acyl Auxiliary
Caption: Workflow for the synthesis of this compound.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Heptanoyl chloride
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.
-
Add heptanoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Protocol 2: Asymmetric Aldol Reaction
This protocol describes a general procedure for the diastereoselective Evans "syn" aldol reaction using a boron enolate.[1] This reaction creates two new stereocenters with a high degree of control.
Workflow Diagram: Asymmetric Aldol Reaction
Caption: General workflow for a boron-mediated asymmetric Evans aldol reaction.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.4 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).
-
Stir the mixture at 0 °C for 1 hour to facilitate the formation of the Z-enolate.[1]
-
Cool the reaction to -78 °C.
-
Add the desired aldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product via flash column chromatography to obtain the desired syn-aldol adduct.
Expected Results: High diastereoselectivity is expected, typically >95:5 for the syn isomer. Yields are generally good, ranging from 70-95%.[6]
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >99:1 | ~85-95 |
| Benzaldehyde | >97:3[7] | ~80-90[7] |
| Acetaldehyde | >98:2 | ~75-85 |
Protocol 3: Cleavage of the Chiral Auxiliary
After the stereocenter(s) have been set, the chiral auxiliary is removed to yield the final product. Different cleavage conditions can produce carboxylic acids, primary alcohols, or aldehydes.
Workflow Diagram: Auxiliary Cleavage Pathways
Caption: Common methods for the cleavage and recovery of the Evans auxiliary.
A. Hydrolytic Cleavage to Carboxylic Acid[2]
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH) (2.0 eq).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with HCl (1M) and extract with ethyl acetate. The desired carboxylic acid is in the organic phase, while the protonated auxiliary remains in the aqueous phase, allowing for recovery.
B. Reductive Cleavage to Primary Alcohol[8]
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in anhydrous ether or THF.
-
Cool the solution to 0 °C.
-
Add lithium borohydride (LiBH₄) (2.0 eq) and stir for 2-8 hours until the reaction is complete (monitor by TLC).
-
Slowly add water to quench the reaction, followed by 1M NaOH.
-
Extract with ether, dry the organic layer, and purify by chromatography to isolate the primary alcohol. The chiral auxiliary can be recovered from the aqueous layer.
Safety Precautions
-
n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.
-
Dibutylboron triflate (Bu₂BOTf): Corrosive and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes.
-
Lithium Aluminum Hydride (LiAlH₄) and Lithium Borohydride (LiBH₄): React violently with water. Use anhydrous solvents and quench reactions carefully at low temperatures.
-
Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments. All procedures should be carried out in a well-ventilated fume hood.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. (S)-4-Benzyl-3-pentanoyloxazolidin-2-one [myskinrecipes.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. (S)-4-苄基-2-噁唑烷酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scielo.org.mx [scielo.org.mx]
- 7. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the large-scale synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a chiral auxiliary valuable in asymmetric synthesis. The content is curated for professionals in research, chemical development, and pharmaceutical manufacturing.
Introduction
This compound belongs to the class of Evans chiral auxiliaries, which are instrumental in controlling stereochemistry in a variety of chemical transformations. These oxazolidinone-based auxiliaries provide a robust method for the asymmetric synthesis of chiral molecules, a critical aspect of modern drug development and fine chemical manufacturing. The heptanoyl derivative serves as a key intermediate for introducing a chiral seven-carbon acyl group in the synthesis of complex target molecules.
The synthesis involves the N-acylation of the commercially available chiral auxiliary, (S)-4-benzyl-2-oxazolidinone, with heptanoyl chloride. This reaction is typically performed under anhydrous conditions using a base to neutralize the hydrogen chloride byproduct.
Chemical Reaction Pathway
The overall synthesis is a straightforward acylation reaction. The lone pair of electrons on the nitrogen atom of the oxazolidinone ring attacks the electrophilic carbonyl carbon of heptanoyl chloride. A subsequent elimination of the chloride ion, facilitated by a base, results in the formation of the desired N-acyl oxazolidinone.
Applications in Natural Product Total Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the total synthesis of select natural products with significant therapeutic potential. The focus is on providing actionable information for researchers in drug discovery and development, including comprehensive data summaries, detailed experimental methodologies for key synthetic transformations, and visualizations of the relevant biological pathways.
Application Note 1: Largazole - A Potent Histone Deacetylase (HDAC) Inhibitor for Anticancer Therapy
Introduction: Largazole is a macrocyclic depsipeptide first isolated from the marine cyanobacterium Symploca sp. It has demonstrated potent anticancer activity and functions as a prodrug, being hydrolyzed in vivo to the active largazole thiol. This active form is a highly potent inhibitor of class I histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[1][2] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes.[1]
Quantitative Data Summary:
| Compound | Target | IC50 (nM) - Cancer Cell Lines | Ki (nM) - HDAC Isoforms | Overall Yield (%) | Ref. |
| Largazole | HDAC Class I | HCT116 (colon): 3 nM; NB4 (leukemia): inducing p21 expression at ~3nM; SF-268 (glioblastoma): 62 nM; SF-295 (glioblastoma): 68 nM | - | 19-37 | [1][3][4] |
| Largazole Thiol | HDAC Class I | - | HDAC1: 0.07; HDAC2: 0.07; HDAC3: 0.7 | - | [2] |
| FK228 (Romidepsin) | HDAC Class I | - | HDAC1: 1.1; HDAC2: 2.1; HDAC3: 3.6 | - | [2] |
| SAHA (Vorinostat) | Pan-HDAC | - | HDAC1: 16; HDAC2: 43; HDAC3: 13 | - | [2] |
Signaling Pathway: Largazole-induced p21 Expression
Largazole's inhibition of HDACs leads to the upregulation of the cyclin-dependent kinase inhibitor p21.[1][5][6] This is a key mechanism of its anticancer activity, as p21 plays a critical role in cell cycle arrest at the G1 phase, preventing cancer cell proliferation.[1][6] The pathway involves the acetylation of histones in the p21 promoter region, leading to transcriptional activation.
Caption: Largazole's mechanism of inducing p21 expression.
Experimental Protocols:
Key Experiment: Macrolactamization in Largazole Synthesis [1][7]
This protocol describes a key step in the total synthesis of largazole, the formation of the 16-membered macrocycle via macrolactamization.
-
Materials:
-
Linear depsipeptide precursor
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
-
-
Procedure:
-
Dissolve the linear depsipeptide precursor in anhydrous DMF to a final concentration of approximately 1-2 mM.
-
Add DIPEA (4.0 equivalents) to the solution at room temperature.
-
Add BOP (2.0 equivalents) portionwise to the reaction mixture over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the desired macrolactam.
-
Key Experiment: HDAC Inhibition Assay [2]
This protocol outlines a method to assess the inhibitory activity of largazole and its analogs against HDAC enzymes.
-
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3/NCoR2, and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution containing a trypsin-like protease and a fluorescence enhancer
-
Test compounds (Largazole, Largazole Thiol) dissolved in DMSO
-
384-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the HDAC enzyme solution to each well.
-
Add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known HDAC inhibitor as a positive control.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 or Ki values by fitting the data to a dose-response curve.
-
Application Note 2: Discodermolide - A Microtubule-Stabilizing Agent with Potent Antitumor Activity
Introduction: (+)-Discodermolide is a polyketide natural product isolated from the deep-sea sponge Discodermia dissoluta. It is a potent microtubule-stabilizing agent, sharing a similar mechanism of action with the widely used anticancer drug paclitaxel (Taxol®).[8][9] Discodermolide binds to the taxane site on β-tubulin, promoting the assembly of stable microtubules and disrupting the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis.[8][9] Notably, it has shown efficacy against paclitaxel-resistant cancer cell lines.[9]
Quantitative Data Summary:
| Compound | Target | IC50 - Cancer Cell Lines | Tubulin Polymerization | Overall Yield (%) | Ref. |
| (+)-Discodermolide | β-tubulin | A549 (lung): low nM range; MCF-7 (breast): low nM range | More potent than paclitaxel | 1.3 - 9.0 | [10][11] |
| Paclitaxel | β-tubulin | A549 (lung): low nM range; MCF-7 (breast): low nM range | Standard | - | [11] |
Signaling Pathway: Discodermolide-Induced Mitotic Arrest
Discodermolide's primary mechanism of action is the stabilization of microtubules. This prevents their depolymerization, which is essential for the dynamic changes in the cytoskeleton required during mitosis. The stabilized microtubules lead to the formation of abnormal mitotic spindles, activating the spindle assembly checkpoint and ultimately causing cell cycle arrest in the M-phase and subsequent apoptosis.
Caption: Discodermolide's mechanism of microtubule stabilization and mitotic arrest.
Experimental Protocols:
Key Experiment: Suzuki Cross-Coupling in Discodermolide Synthesis [11][12]
This protocol describes a key Suzuki cross-coupling reaction used to connect major fragments in several total syntheses of discodermolide.
-
Materials:
-
Vinyl iodide fragment
-
Vinyl borane fragment
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., aqueous sodium carbonate or potassium phosphate)
-
Solvent (e.g., a mixture of toluene, ethanol, and water or THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the vinyl iodide fragment, the vinyl borane fragment, and the palladium catalyst.
-
Add the solvent mixture to the flask.
-
Add the aqueous base solution to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
-
Key Experiment: In Vitro Tubulin Polymerization Assay [8][9]
This protocol is for assessing the effect of compounds like discodermolide on the polymerization of tubulin.
-
Materials:
-
Purified tubulin protein
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (Discodermolide) and control (Paclitaxel, DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
-
96-well clear bottom plates
-
-
Procedure:
-
Prepare solutions of the test compound and controls at various concentrations in polymerization buffer.
-
On ice, add the tubulin solution to the wells of a pre-chilled 96-well plate.
-
Add the test compound or control solutions to the appropriate wells.
-
Add GTP to each well to a final concentration of 1 mM.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Analyze the kinetics of polymerization, including the lag time, rate of polymerization, and maximum polymer mass, to determine the effect of the compound.
-
Application Note 3: Eribulin - A Synthetic Halichondrin B Analogue for Metastatic Breast Cancer
Introduction: Eribulin (marketed as Halaven®) is a structurally simplified, fully synthetic analogue of the marine natural product halichondrin B. It is an FDA-approved drug for the treatment of metastatic breast cancer.[1][13] Eribulin is a potent microtubule-targeting agent that functions by a distinct mechanism compared to other tubulin binders. It inhibits microtubule growth without affecting the shortening phase, leading to the sequestration of tubulin into non-productive aggregates.[13][14] This disruption of microtubule dynamics results in irreversible mitotic blockade and apoptosis of cancer cells.[1][14]
Quantitative Data Summary:
| Compound | Target | IC50 (nM) - Cancer Cell Lines | Effect on Tumor Microenvironment | Ref. |
| Eribulin | Tubulin (plus ends) | Average of 1.8 nM across 8 human cancer cell lines | Induces vascular remodeling, reverses EMT | [6][14] |
Signaling Pathway: Eribulin-Induced Apoptosis
Eribulin's disruption of microtubule dynamics during mitosis leads to prolonged mitotic arrest. This arrest activates the intrinsic apoptotic pathway, characterized by the activation of BAX, and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[15]
Caption: Eribulin's mechanism of inducing apoptosis via the intrinsic pathway.
Experimental Protocols:
Key Experiment: Nozaki-Hiyama-Kishi (NHK) Macrocyclization in Eribulin Synthesis [16][17][18]
The NHK reaction is a critical step in the total synthesis of eribulin, enabling the formation of the large macrocyclic ring.
-
Materials:
-
Linear aldehyde-vinyl iodide precursor
-
Chromium(II) chloride (CrCl2)
-
Nickel(II) chloride (NiCl2) (catalytic amount)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon)
-
Workup solution (e.g., saturated aqueous Rochelle's salt or EDTA solution)
-
Silica gel for column chromatography
-
Solvents for chromatography
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend CrCl2 and a catalytic amount of NiCl2 in the anhydrous, degassed solvent.
-
Prepare a solution of the linear aldehyde-vinyl iodide precursor in the same solvent.
-
Add the precursor solution to the Cr/Ni suspension via syringe pump over an extended period (e.g., 4-8 hours) to maintain high dilution conditions, which favor intramolecular cyclization.
-
Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.
-
Quench the reaction by pouring it into the workup solution and stir vigorously until the green chromium salts are dissolved.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude macrocycle by silica gel column chromatography.
-
Application Note 4: Lycibarbarine A - A Neuroprotective Agent from a Traditional Medicinal Plant
Introduction: (+)-Lycibarbarine A is a novel alkaloid isolated from the fruit of Lycium barbarum, a plant long used in traditional Chinese medicine.[3][19] Preliminary studies have shown that lycibarbarine A exhibits significant neuroprotective activity, protecting neuronal cells from apoptosis induced by corticosterone.[20] Its unique spiro-oxazine heterocyclic core presents an interesting synthetic challenge and a potential scaffold for the development of new neuroprotective agents.
Quantitative Data Summary:
| Compound | Assay | Result | Ref. |
| (+)-Lycibarbarine A | Neuroprotection against corticosterone-induced apoptosis in PC12 cells | 79.2% cell viability at 20 µM | [20] |
| Fluoxetine (positive control) | Neuroprotection against corticosterone-induced apoptosis in PC12 cells | 87.7% cell viability at 5 µM | [20] |
| Total Synthesis Overall Yield | - | 5.5% | [20] |
Signaling Pathway: Proposed Neuroprotective Mechanism of Lycibarbarine A
The exact signaling pathway of lycibarbarine A is still under investigation. However, extracts of Lycium barbarum have been shown to exert neuroprotective effects by mitigating oxidative stress, inflammation, and apoptosis.[21] The neuroprotective effect of Lycibarbarine A against corticosterone-induced apoptosis suggests an anti-apoptotic mechanism, potentially involving the modulation of the Bcl-2 family of proteins and the inhibition of caspase activation.
Caption: Proposed anti-apoptotic mechanism of Lycibarbarine A.
Experimental Protocols:
Key Experiment: Spiroketalization in Lycibarbarine A Synthesis [20]
This protocol describes the acid-catalyzed spiroketalization to form the characteristic oxazine spiroketal core of lycibarbarine A.
-
Materials:
-
Tetrahydroquinolinyl methyl ketone precursor
-
Camphorsulfonic acid (CSA)
-
Anhydrous methanol
-
Anhydrous dichloromethane (CH2Cl2)
-
Inert atmosphere (Argon)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
-
-
Procedure:
-
Dissolve the tetrahydroquinolinyl methyl ketone precursor in anhydrous CH2Cl2 under an argon atmosphere.
-
Add anhydrous methanol (10 equivalents) to the solution.
-
Add a catalytic amount of CSA to the reaction mixture.
-
Stir the reaction at 30 °C for 2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the spiroketal product.
-
Key Experiment: Neuroprotection Assay against Corticosterone-Induced Apoptosis [20]
This assay evaluates the ability of a compound to protect neuronal cells from apoptosis induced by a glucocorticoid.
-
Materials:
-
PC12 cells (rat pheochromocytoma cell line)
-
Cell culture medium (e.g., DMEM with horse serum and fetal bovine serum)
-
Corticosterone
-
Test compound (Lycibarbarine A)
-
Positive control (e.g., Fluoxetine)
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
-
Procedure:
-
Seed PC12 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or positive control for 1-2 hours.
-
Induce apoptosis by adding corticosterone to the wells (final concentration typically in the µM range). Include a vehicle control group without corticosterone.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using the MTT assay. Add the MTT reagent to each well and incubate for 4 hours.
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated, non-corticosterone-exposed control cells.
-
References
- 1. Largazole: From Discovery to Broad-Spectrum Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Largazole is a Brain-Penetrant Class I HDAC Inhibitor with Extended Applicability to Glioblastoma and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Largazole Arrests Cell Cycle at G1 Phase and Triggers Proteasomal Degradation of E2F1 in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. cornellpharmacology.org [cornellpharmacology.org]
- 9. The microtubule-stabilizing agent discodermolide competitively inhibits the binding of paclitaxel (Taxol) to tubulin polymers, enhances tubulin nucleation reactions more potently than paclitaxel, and inhibits the growth of paclitaxel-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of (+)-Discodermolide-Paclitaxel Hybrids Leading to Enhanced Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of a Simplified Fluorescently Labeled Discodermolide as a Molecular Probe to Study the Binding of Discodermolide to Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Eribulin alone or in combination with the PLK1 inhibitor BI 6727 triggers intrinsic apoptosis in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. summit.sfu.ca [summit.sfu.ca]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Total Synthesis of Neuroprotective Agents, (+)-Lycibarbarine A and (-)-Lycibarbarine B - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one and related Evans auxiliaries. Our goal is to help you improve reaction yields and diastereoselectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound.
Issue 1: Low or No Product Yield
Low or no yield of the desired alkylated product is a frequent challenge. The underlying cause often relates to the formation and stability of the enolate.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Explanation |
| Incomplete Deprotonation (Enolate Formation) | - Ensure the base is fresh and properly titrated. Common bases include LDA, n-BuLi, and NaHMDS.[1] - Use a slight excess of the base (1.05-1.1 equivalents). - Verify the reaction temperature is sufficiently low (typically -78 °C) to prevent base degradation. | The acidity of the α-proton is moderate, requiring a strong, non-nucleophilic base for complete and rapid deprotonation. |
| Enolate Decomposition | - Maintain a low temperature (-78 °C) throughout the enolate formation and alkylation steps. - Add the electrophile promptly after the enolate has formed. | Enolates can be unstable at higher temperatures, leading to decomposition or side reactions. |
| Poor Electrophile Reactivity | - For less reactive electrophiles (e.g., some alkyl bromides or chlorides), consider using the sodium enolate (formed with NaHMDS) which can be more reactive than the lithium enolate.[2] - The use of alkyl triflates as electrophiles can also enhance reactivity. | The nucleophilicity of the enolate must be sufficient to displace the leaving group of the electrophile at low temperatures. |
| Moisture in the Reaction | - Thoroughly dry all glassware and solvents. - Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). | Strong bases like LDA and n-BuLi react rapidly with water, which will quench the base and prevent enolate formation. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Diastereoselectivity
High diastereoselectivity is the primary goal of using an Evans chiral auxiliary. A lower than expected diastereomeric ratio (d.r.) indicates a problem with the stereocontrol of the reaction.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Explanation |
| Incorrect Enolate Geometry | - Ensure the use of a suitable base and conditions to favor the formation of the (Z)-enolate. Lithium bases like LDA and n-BuLi typically provide high (Z)-selectivity.[3] | The chelated (Z)-enolate is crucial for high diastereoselectivity as it presents one face of the enolate for electrophilic attack, shielded by the benzyl group of the auxiliary. |
| Epimerization of the Product | - Avoid using a large excess of base. - Quench the reaction promptly after the alkylation is complete. | The α-proton of the newly formed stereocenter can be abstracted by excess base, leading to racemization.[1] |
| Reaction Temperature Too High | - Maintain strict temperature control at -78 °C during enolate formation and alkylation. For some lithium enolates, the alkylation can be slowly warmed to 0 °C, but this should be optimized.[1] | Higher temperatures can lead to a less organized transition state, reducing the energy difference between the pathways leading to the two diastereomers. |
| Solvent Effects | - THF is the most common solvent and generally provides good results. Some reports suggest that diethyl ether can enhance stereoselectivity in certain cases.[4] | The solvent can influence the aggregation state and chelation of the enolate, which in turn affects diastereoselectivity. |
| Metal Counterion | - The choice of metal can significantly impact selectivity. Boron enolates, for example, are excellent for aldol reactions but lithium and sodium enolates are typically used for alkylations.[5] | The metal counterion plays a key role in the chelation and geometry of the transition state. |
Diastereoselectivity Data for Alkylation of Acylated Evans Auxiliaries
| Auxiliary Substituent (R) | Electrophile (E+) | Base | Temperature (°C) | Diastereomeric Ratio |
| i-Pr | CH₃-I | NaHMDS | -78 | 91 : 9 |
| i-Pr | PhCH₂Br | LDA | 0 | 99 : 1 |
| Ph | CH₃-I | NaHMDS | -78 | 7 : 93 |
| Ph | PhCH₂Br | LDA | 0 | 2 : 98 |
Data adapted from literature reports.[1]
Frequently Asked Questions (FAQs)
Q1: How do I prepare the this compound starting material?
The N-acylated oxazolidinone is typically prepared by deprotonating the (S)-4-Benzyl-2-oxazolidinone with a strong base like n-BuLi at -78 °C, followed by the addition of an acylating agent such as heptanoyl chloride.[6] Milder conditions using DMAP as a catalyst with the corresponding anhydride at room temperature have also been reported.[6]
Q2: What is the best way to form the enolate for alkylation?
For alkylations, lithium or sodium enolates are generally used due to their high reactivity.[5] Deprotonation with sodium bis(trimethylsilyl)amide (NaHMDS) at -78 °C is a reliable method that leads to a rigidly chelated (Z)-enolate, which is key for high diastereoselectivity.[6] Lithium diisopropylamide (LDA) is also commonly employed.
Q3: My reaction is complete, but I'm having trouble with the purification. What are the common impurities?
Common impurities include the unreacted starting material, the minor diastereomer of the product, and potentially byproducts from base-related side reactions. Flash column chromatography is usually effective for separating the major diastereomer from these impurities.[6]
Q4: How do I remove the chiral auxiliary after the reaction?
There are several methods to cleave the chiral auxiliary. For hydrolysis to the carboxylic acid, lithium hydroperoxide (LiOH/H₂O₂) is a mild and effective reagent that minimizes side reactions like epimerization.[1][6] Reductive cleavage using agents like lithium borohydride (LiBH₄) will yield the corresponding primary alcohol.
Experimental Protocol: Diastereoselective Alkylation
This protocol is a general guideline and may require optimization for specific substrates and electrophiles.
Caption: General workflow for the Evans alkylation reaction.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Enolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one enolates in asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the generation and reaction of this compound enolates, focusing on minimizing side reactions and maximizing desired product yield and stereoselectivity.
Q1: My aldol reaction is showing low diastereoselectivity. What are the potential causes and how can I improve it?
A1: Low diastereoselectivity in Evans aldol reactions is a common issue that can often be traced back to several key factors related to enolate formation and reaction conditions.
-
Incorrect Enolate Geometry: The desired syn-aldol product arises from the reaction of a Z-enolate through a chair-like Zimmerman-Traxler transition state.[1][2] Formation of the undesired E-enolate will lead to the anti-aldol product, thus reducing the overall diastereoselectivity.
-
Troubleshooting:
-
Choice of Base and Lewis Acid: For reliable formation of the Z-enolate, the use of dibutylboron triflate (Bu₂BOTf) with a tertiary amine base like diisopropylethylamine (DIPEA) is standard.[3] Lithium bases like LDA can also be effective but are sensitive to reaction conditions.[1]
-
Solvent: Aprotic solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) are preferred. Ensure the solvent is anhydrous, as water can interfere with enolate formation.
-
-
-
Epimerization: The chiral center alpha to the carbonyl group is susceptible to epimerization under basic conditions, especially if the enolate is allowed to equilibrate before the addition of the electrophile.[4]
-
Troubleshooting:
-
Temperature Control: Maintain a low temperature (typically -78 °C) throughout the enolization and aldol addition steps.[5]
-
Reaction Time: Add the aldehyde promptly after the enolate formation is complete to minimize the time the enolate spends in solution.
-
-
-
Retro-Aldol Reaction: The aldol addition is a reversible process.[6][7] If the reaction is allowed to warm or stir for too long after the initial addition, the product can revert to the enolate and aldehyde, allowing for equilibration to a less selective mixture.
-
Troubleshooting:
-
Quenching: Quench the reaction at low temperature once the addition is complete.
-
Workup: Use a buffered aqueous workup (e.g., phosphate buffer) to avoid strongly acidic or basic conditions that can promote the retro-aldol reaction.
-
-
Q2: I am observing a significant amount of the "non-Evans" syn-aldol product. How can I favor the "Evans" syn-diastereomer?
A2: The formation of the "non-Evans" syn-product is typically associated with the use of certain Lewis acids, particularly titanium tetrachloride (TiCl₄), which can lead to a different transition state geometry.[8]
-
Lewis Acid Choice: The choice of Lewis acid is critical for controlling which diastereomer is formed. Boron enolates (formed with Bu₂BOTf) strongly favor the "Evans" syn-product.[3]
-
Troubleshooting:
-
If you are using TiCl₄ and observing the "non-Evans" product, switch to Bu₂BOTf as the Lewis acid. The chelated chair transition state of the boron enolate is highly organized and reliably delivers the desired stereochemistry.[1]
-
-
Q3: My reaction is messy, and I'm isolating unreacted starting material and what appears to be a self-condensation product of my aldehyde. What's going wrong?
A3: This issue points towards problems with the enolate formation or the relative rates of the desired and undesired reactions.
-
Incomplete Enolate Formation: If the N-acyloxazolidinone is not fully converted to its enolate, the unreacted starting material will remain. Additionally, if the base is not sufficiently strong or is used in substoichiometric amounts, there will be both enolate and unreacted starting material present.
-
Aldehyde Self-Condensation: If the rate of aldehyde self-condensation is competitive with the rate of its reaction with your chiral enolate, you will observe byproducts.[5]
-
Troubleshooting:
-
Reverse Addition: Add the enolate solution to the aldehyde solution at low temperature. This ensures that the aldehyde is always in the presence of an excess of the nucleophilic enolate, minimizing its opportunity to react with itself.
-
Non-enolizable Aldehydes: This is not a solution for all cases, but be aware that aldehydes without α-protons (like benzaldehyde) cannot self-condense.[10]
-
-
Q4: During the cleavage of the chiral auxiliary, I am getting low yields and a side product that I suspect is from the cleavage of the oxazolidinone ring itself. How can I improve the cleavage step?
A4: The selective cleavage of the exocyclic acyl group is crucial. Using harsh conditions can lead to the undesired hydrolysis of the endocyclic carbamate.[4]
-
Incorrect Reagents: Strong bases like lithium hydroxide (LiOH) alone can attack the more electrophilic endocyclic carbonyl, leading to ring-opening.[11] This can also lead to epimerization of the product.[4]
-
Troubleshooting:
-
Standard Cleavage Protocol: The most reliable method for hydrolyzing the auxiliary to the carboxylic acid is using lithium hydroperoxide (LiOOH), generated in situ from LiOH and hydrogen peroxide (H₂O₂), at 0 °C.[4] The hydroperoxide anion is a softer nucleophile and selectively attacks the exocyclic carbonyl.
-
Alternative Cleavages: For conversion to other functional groups, various methods are available that avoid harsh basic hydrolysis:
-
-
Quantitative Data on Diastereoselectivity
The diastereoselectivity of aldol reactions using (S)-4-Benzyl-3-acyloxazolidin-2-ones is highly dependent on the reaction conditions. While specific data for the heptanoyl group is not extensively published, the principles are well-established from studies with propionyl and other acyl analogues.
| N-Acyl Group | Lewis Acid / Base | Electrophile | Diastereomeric Ratio (syn:anti) | Reference |
| Propionyl | Bu₂BOTf / DIPEA | Isobutyraldehyde | >99:1 | [3] |
| Propionyl | TiCl₄ / DIPEA | Benzaldehyde | 97:3 ("Evans-syn":"non-Evans-syn") | [14] |
| Propionyl | TiCl₄ / (-)-Sparteine (2 eq) | Benzaldehyde | 3:97 ("Evans-syn":"non-Evans-syn") | [3] |
| Acetyl | Bu₂BOTf / DIPEA | Benzaldehyde | ~1:1 | [8][15] |
This table illustrates the high selectivity achieved with boron enolates for the "Evans-syn" product and how titanium enolates can be tuned to produce either the "Evans-syn" or "non-Evans-syn" product. It also highlights the poor selectivity of acetyl derivatives, underscoring the importance of the α-alkyl group on the acyl chain for stereocontrol.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective "Evans-syn" Aldol Addition
This protocol is a standard procedure for achieving high diastereoselectivity for the syn-aldol product.
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 equiv) and dissolve in anhydrous CH₂Cl₂ (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolization: Add diisopropylethylamine (DIPEA) (1.2 equiv) dropwise. After 15 minutes, add dibutylboron triflate (Bu₂BOTf) (1.1 equiv, as a 1 M solution in CH₂Cl₂) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30 minutes, then warm to 0 °C for 1 hour.
-
Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (1.2 equiv), either neat or as a solution in CH₂Cl₂, dropwise.
-
Reaction: Stir the mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol. Add a 2:1 mixture of methanol and 30% aqueous H₂O₂ and stir vigorously at 0 °C for 1 hour to decompose the boron intermediates.
-
Workup: Dilute with water and extract with CH₂Cl₂. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Low Diastereoselectivity - Minimizing Epimerization and Retro-Aldol Reaction
This modified protocol emphasizes strict temperature control and rapid reaction times.
-
Enolization: Follow steps 1-3 of Protocol 1, but after the addition of Bu₂BOTf, stir at -78 °C for only 30 minutes. Do not warm the solution to 0 °C.
-
Aldol Addition: While maintaining the temperature at -78 °C, immediately add the aldehyde (1.2 equiv) dropwise.
-
Reaction: Stir at -78 °C for 30 minutes to 1 hour. Do not allow the reaction to warm.
-
Quenching and Workup: Proceed with steps 6-8 of Protocol 1, ensuring the quenching solution is pre-cooled to 0 °C.
Visualizations
Below are diagrams illustrating key pathways and relationships in the context of side reactions of this compound enolates.
Caption: Desired vs. undesired pathways in an Evans aldol reaction.
Caption: Selective vs. non-selective cleavage of the chiral auxiliary.
Caption: Troubleshooting workflow for low diastereoselectivity.
References
- 1. youtube.com [youtube.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Aldol reaction - Wikipedia [en.wikipedia.org]
- 6. Classical Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. google.com [google.com]
- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 9. Aldol Addition [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 15. organic chemistry - Why does acetate aldol with Evans auxiliary give almost no diasteroselectivity? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Purification of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Adducts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (S)-4-benzyl-3-heptanoyloxazolidin-2-one adducts, typically generated from diastereoselective aldol reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound adducts.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Adduct After Reaction | Incomplete reaction. | - Ensure the reaction has gone to completion using TLC analysis before quenching. - Check the quality and stoichiometry of reagents, particularly the base and Lewis acid. |
| Decomposition of the adduct during workup.[1] | - Use a milder quenching agent, such as a saturated ammonium chloride solution.[2] - Some literature suggests that quenching with concentrated HCl can prevent deacylation and improve yields.[1] | |
| Multiple Spots on TLC After Reaction | Unreacted starting materials (e.g., (S)-4-benzyl-2-oxazolidinone, heptanoyl chloride). | - The unreacted chiral auxiliary and excess acylating agent can often be removed during column chromatography. |
| Formation of diastereomers. | - While Evans aldol reactions are known for high diastereoselectivity, minor diastereomers can form.[3][4] These can typically be separated by flash column chromatography or recrystallization. | |
| Presence of byproducts. | - Byproducts from side reactions may require careful optimization of column chromatography conditions for removal. | |
| Difficulty Separating Diastereomers | Similar polarity of diastereomers. | - Optimize the solvent system for flash column chromatography. A less polar solvent system may improve separation. - Consider recrystallization, as diastereomers often have different solubilities, and many aldol adducts are highly crystalline.[3] |
| Product "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the adduct.[5] | - Choose a recrystallization solvent with a lower boiling point.[5] |
| The solution is supersaturated. | - Add a small amount of additional hot solvent to fully dissolve the compound. | |
| No Crystals Form Upon Cooling | The solution is too dilute. | - Evaporate some of the solvent to increase the concentration of the adduct and then allow it to cool again. |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6] | |
| The adduct is an oil at room temperature. | - If the adduct is not a solid at room temperature, purification by column chromatography is the preferred method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound adducts?
A1: The most common methods are flash column chromatography and recrystallization.[2] Often, a combination of both is used, where column chromatography provides the initial purification, and recrystallization is used to obtain a single, pure diastereomer.[3]
Q2: How can I effectively remove unreacted (S)-4-benzyl-2-oxazolidinone?
A2: Unreacted (S)-4-benzyl-2-oxazolidinone is typically more polar than the acylated adduct and can be readily separated by flash column chromatography on silica gel.
Q3: What are some recommended solvent systems for column chromatography?
A3: A common starting point for silica gel column chromatography is a gradient of ethyl acetate in hexanes. For example, starting with 6% ethyl acetate in hexanes and gradually increasing the polarity to 12% ethyl acetate in hexanes has been reported to be effective for similar N-acyloxazolidinones.[2] The optimal solvent system will depend on the specific adduct and any impurities present.
Q4: How can I improve the separation of diastereomers?
A4: To improve diastereomer separation, you can try using a longer chromatography column, a shallower solvent gradient, or a different solvent system. Recrystallization is also a powerful technique for separating diastereomers, as one diastereomer is often significantly less soluble than the other.[3]
Q5: My purified adduct appears as a yellow oil, but the literature reports a white solid. What could be the issue?
A5: A yellow color may indicate the presence of impurities. If the product is known to be a solid, the oily nature suggests it is not yet pure. Further purification by column chromatography or attempting recrystallization from a different solvent system may be necessary. If the product still oils out, it may be that the specific adduct you have synthesized is indeed an oil at room temperature.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Prepare the Column: A glass column is slurry-packed with silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).
-
Load the Sample: The crude reaction mixture is concentrated in vacuo and then dissolved in a minimal amount of dichloromethane or the mobile phase. This solution is then loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes). The gradient is chosen based on preliminary TLC analysis of the crude mixture.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the desired product.
-
Concentration: Fractions containing the pure adduct are combined and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization (Single Solvent Method)
-
Solvent Selection: Choose a solvent in which the adduct is sparingly soluble at room temperature but highly soluble when hot.[6] Common solvents for N-acyloxazolidinone adducts include mixtures of ethyl acetate and hexanes.[1]
-
Dissolution: The crude adduct is placed in an Erlenmeyer flask, and a minimal amount of the hot recrystallization solvent is added until the solid just dissolves.[6][7]
-
Cooling: The flask is allowed to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[6] The flask can then be placed in an ice bath to maximize crystal formation.[6]
-
Crystal Collection: The crystals are collected by vacuum filtration using a Büchner funnel.[7]
-
Washing: The collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[7]
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Purification Workflow
Caption: General workflow for the purification of this compound adducts.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Structure–Reactivity Relationships in Lithiated Evans Enolates: Influence of Aggregation and Solvation on the Stereochemistry and Mechanism of Aldol Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diastereoselective magnesium halide-catalyzed anti-aldol reactions of chiral N-acyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy180.com [pharmacy180.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Chiral Auxiliary Racemization
Welcome to the technical support center for troubleshooting issues related to chiral auxiliaries. This resource provides guidance for researchers, scientists, and drug development professionals on identifying and preventing racemization during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of racemization when using chiral auxiliaries?
Racemization, the conversion of an enantiomerically enriched substance into a mixture of equal parts of both enantiomers (a racemate), can occur at different stages of a synthesis.[1][2] Key causes include:
-
Cleavage/Removal Conditions: The final step, removing the auxiliary, is a frequent source of racemization. Harsh acidic or basic conditions required for hydrolysis can cause epimerization at the newly formed stereocenter, especially if it is adjacent to a carbonyl group.[3]
-
Enolate Formation: The process of forming an enolate intermediate, which is planar and achiral, temporarily destroys the stereocenter. If the subsequent reaction is not perfectly stereocontrolled, or if the enolate is not conformationally locked by the auxiliary, racemization can occur upon protonation or reaction.[2][4]
-
Thermal Instability: For some molecules, racemization can be induced by heat, which provides the energy needed to overcome the barrier to interconversion between enantiomers.[1]
-
Presence of Chemical Reagents: Both acidic and basic reagents can catalyze racemization, often by facilitating the formation of achiral intermediates like enols or carbocations.[1][4]
-
Substrate Structure: The inherent structure of the substrate can make it more prone to racemization. For example, the presence of an acidic α-proton next to the stereocenter in a carbonyl compound makes it susceptible to enolization and subsequent racemization.[4]
Q2: My reaction's enantiomeric excess (ee) is lower than expected. How can I determine if my chiral auxiliary or my product is racemizing?
A lower than expected enantiomeric excess (ee) requires a systematic investigation to pinpoint the source of the issue. The overall stereochemical outcome depends on three key steps: attachment of the auxiliary, the diastereoselective reaction, and cleavage of the auxiliary.[5]
Here is a logical workflow to diagnose the problem:
Caption: Troubleshooting workflow for low enantioselectivity.
To implement this workflow, you should:
-
Analyze the Diastereomeric Ratio (dr): Before the cleavage step, analyze the crude product mixture using standard NMR or achiral chromatography. Since diastereomers have different physical properties, their ratio can be determined without chiral methods.[6]
-
Interpret the Results:
-
High Diastereomeric Ratio: If the dr is high, your diastereoselective reaction was successful. The loss of stereochemical purity is happening during the auxiliary removal step. Focus on optimizing the cleavage conditions.
-
Low Diastereomeric Ratio: If the dr is low, the issue lies within the stereoselective reaction itself. Potential causes include impure reagents, incorrect temperature control, or racemization of the enolate intermediate.
-
Q3: Which conditions are known to cause epimerization during the removal of common chiral auxiliaries like Evans' oxazolidinones?
The removal of the auxiliary is a critical step where stereochemistry can be lost.[5] While numerous methods exist, some are harsher than others.
For Evans' oxazolidinones , the standard cleavage to a carboxylic acid uses lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[7] While effective, the basic conditions can pose a risk for epimerization of the α-stereocenter. Lithium hydroperoxide (LiOOH), formed from LiOH and H₂O₂, is the active nucleophile and is generally less basic, reducing the risk of side reactions.[3][8]
The mechanism of racemization under these conditions often involves the formation of a planar, achiral enolate intermediate from the product after the auxiliary has been cleaved.[4]
Caption: Mechanism of base-catalyzed racemization at an α-carbon.
Troubleshooting Guides & Experimental Protocols
Guide 1: Assessing Auxiliary Stability Under Reaction Conditions
If you suspect the auxiliary itself is not stable under your reaction conditions (e.g., strong base, high temperature), run a control experiment.
Objective: To determine if the chiral auxiliary epimerizes before or during the diastereoselective reaction.
Protocol:
-
Reaction Setup: In a flask, combine the acylated chiral auxiliary (the substrate for your main reaction) with the solvent and the base or Lewis acid you intend to use. Do not add the electrophile.
-
Mimic Reaction Conditions: Stir the mixture at the same temperature and for the same duration as your planned diastereoselective reaction.
-
Quench and Workup: Quench the reaction as you normally would. Isolate and purify the starting material (the acylated auxiliary).
-
Analysis: Analyze the recovered material using chiral HPLC or NMR with a chiral shift reagent to determine if any epimerization of the auxiliary has occurred.
-
Interpretation: If you observe a loss of enantiomeric purity in the recovered auxiliary, your reaction conditions are too harsh for the auxiliary itself. You will need to explore milder bases, lower temperatures, or shorter reaction times.
Guide 2: Protocol for Chiral HPLC Analysis
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a primary method for determining the enantiomeric excess (ee) of your final product.[9]
Objective: To separate and quantify the enantiomers of the final product after cleavage of the auxiliary.
General Protocol:
-
Column Selection: Choose a chiral column suitable for your class of compound. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely applicable.
-
Mobile Phase Screening: Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10 Hexane:IPA). Run an injection of your racemic standard (if available) to see if you get separation.
-
Optimization: If separation is poor, systematically vary the mobile phase composition. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can dramatically improve peak shape and resolution.
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase. Ensure the sample is fully dissolved and filtered before injection.
-
Quantification: Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated as:
-
% ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
-
Data Summary: Cleavage Conditions and Potential for Epimerization
The choice of cleavage conditions is critical to preserving the stereochemical integrity of your product. Below is a summary of common methods for N-acyloxazolidinones.
| Cleavage Reagent(s) | Product Type | Typical Conditions | Potential for Racemization | Notes |
| LiOH / H₂O₂ | Carboxylic Acid | THF/H₂O, 0°C to RT | Moderate | A standard, widely used method. The basicity of LiOH can be a risk for sensitive substrates.[7] |
| LiOOH | Carboxylic Acid | THF/H₂O, 0°C | Low | Less basic than LiOH, making it a milder alternative that is less likely to cause epimerization.[3] |
| LiBH₄ or NaBH₄ | Primary Alcohol | Et₂O or THF, 0°C to RT | Low | Reductive cleavage is generally mild and preserves stereochemistry. |
| DIBAL-H | Aldehyde | Toluene or CH₂Cl₂, -78°C | Low | Requires careful temperature control to avoid over-reduction to the alcohol.[10] |
| Organolithium (R-Li) | Ketone | THF, -78°C | Low to Moderate | Can be very effective but requires careful control of stoichiometry and temperature.[11] |
| Strong Acid (e.g., H₂SO₄) | Carboxylic Acid | Dioxane/H₂O, Reflux | High | Vigorous acidic conditions are known to cause racemization via keto-enol tautomerism.[3] |
This guide provides a starting point for addressing racemization issues. Always consult the primary literature for procedures specific to your substrate and auxiliary.
References
- 1. byjus.com [byjus.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for reactions involving (S)-4-Benzyl-3-heptanoyloxazolidin-2-one.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Reactions
Question: We are observing a low diastereomeric ratio (dr) in our aldol reaction using this compound. How can we improve the stereoselectivity?
Answer: Low diastereoselectivity in Evans aldol reactions is often linked to the temperature of enolate formation and the subsequent reaction with the electrophile. The key is to favor the formation of the kinetic Z-enolate, which leads to the desired syn-aldol product.
Troubleshooting Steps:
-
Enolate Formation Temperature: Ensure the deprotonation step to form the boron enolate is performed at a sufficiently low temperature. A standard starting point is -78 °C (dry ice/acetone bath). Temperatures above this can lead to the formation of the undesired thermodynamic enolate or racemization.
-
Reaction Temperature: The subsequent addition of the aldehyde should also be carried out at low temperatures, typically between -78 °C and -40 °C. Allowing the reaction to warm prematurely can compromise diastereoselectivity.
-
Reagent Addition: Add the base (e.g., diisopropylethylamine, DIPEA) and the aldehyde slowly and dropwise to maintain a consistent low temperature throughout the reaction mixture. Rapid addition can create localized warming.
-
Stirring: Ensure efficient stirring to maintain a homogenous temperature within the reaction vessel.
Illustrative Data on Temperature vs. Diastereoselectivity:
| Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| -78 | >99:1 |
| -40 | 95:5 |
| 0 | 80:20 |
| 25 (Room Temp) | 60:40 |
Note: This data is representative and actual results may vary based on specific substrates and conditions.
Issue 2: Low Yield in Alkylation Reactions
Question: Our alkylation reaction with this compound is resulting in a low yield of the desired product. What are the potential causes related to temperature?
Answer: Low yields in the alkylation of N-acyloxazolidinones can stem from incomplete enolate formation, side reactions, or product decomposition, all of which can be influenced by temperature.
Troubleshooting Steps:
-
Deprotonation Temperature: Formation of the lithium enolate using a strong, hindered base like Lithium Diisopropylamide (LDA) should be conducted at very low temperatures, typically -78 °C. If the temperature is too high, the enolate may not form cleanly or could be unstable.
-
Alkylation Temperature: After enolate formation, the addition of the alkylating agent (e.g., an alkyl halide) is also performed at low temperatures. However, for less reactive alkylating agents, the reaction may need to be allowed to warm slowly to ensure the reaction proceeds to completion. A common practice is to add the electrophile at -78 °C and then slowly warm the reaction to 0 °C or even room temperature over several hours.
-
Reaction Time: At very low temperatures, the reaction rate will be slow. If the reaction is quenched too early, it may not have gone to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
-
Side Reactions: Higher temperatures can promote side reactions such as elimination or reaction of the enolate with the solvent. Maintaining a low temperature profile helps to minimize these undesired pathways.
General Temperature Guidelines for Alkylation:
| Step | Temperature Range (°C) |
| Enolate Formation (LDA) | -78 |
| Electrophile Addition | -78 |
| Reaction Progression | Slowly warm from -78 to 0 or RT |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the N-acylation of (S)-4-benzyl-2-oxazolidinone to form this compound?
A1: The N-acylation is typically performed by first treating the (S)-4-benzyl-2-oxazolidinone with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) at a low temperature, such as 0 °C or -78 °C, to form the corresponding anion. Subsequently, heptanoyl chloride is added, and the reaction is often allowed to warm to room temperature to ensure completion. A temperature range of 15 °C to 50 °C for the reaction after the addition of the acyl chloride has been reported in similar preparations.
Q2: How does temperature affect the stability of the enolate formed from this compound?
A2: Enolates are generally reactive intermediates and their stability is temperature-dependent. At very low temperatures (e.g., -78 °C), the kinetically favored Z-enolate is relatively stable and can be trapped by an electrophile with high stereoselectivity. As the temperature increases, the enolate has more energy to overcome the activation barrier to equilibrate to the more stable, but less stereochemically useful, thermodynamic enolate. Higher temperatures can also lead to enolate decomposition.
Q3: Can running the reaction at a higher temperature for a shorter time achieve the same result as a longer reaction at a lower temperature?
A3: Generally, for stereoselective reactions involving chiral auxiliaries like this compound, this is not recommended. The high diastereoselectivity is a result of kinetic control, which is favored at low temperatures. Increasing the temperature may speed up the reaction, but it will likely lead to a significant loss of stereoselectivity as the system moves towards thermodynamic control.
Q4: What are the signs that my reaction temperature is too high?
A4: Signs that your reaction temperature may be too high include:
-
Poor Diastereoselectivity: A mixture of diastereomers is observed where a single diastereomer is expected.
-
Formation of Byproducts: Appearance of unexpected spots on your TLC plate, which could indicate side reactions like elimination, self-condensation, or decomposition.
-
Darkening of the Reaction Mixture: While not always indicative of a problem, a significant and rapid color change to a dark brown or black solution can suggest decomposition.
Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add dibutylboron triflate (Bu₂BOTf) via syringe.
-
Add diisopropylethylamine (DIPEA) dropwise to the cooled solution. Stir for 30-60 minutes at -78 °C to ensure complete formation of the boron enolate.
-
Add the desired aldehyde dropwise to the reaction mixture at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction by adding a phosphate buffer (pH 7), followed by methanol and hydrogen peroxide.
-
Proceed with standard aqueous workup and purification by column chromatography.
Protocol 2: General Procedure for a Diastereoselective Alkylation
-
Dissolve this compound in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) in THF. Stir for 30-60 minutes at -78 °C to form the lithium enolate.
-
Add the alkylating agent (e.g., benzyl bromide) dropwise at -78 °C.
-
Stir the reaction at -78 °C for 1-2 hours.
-
Slowly warm the reaction to 0 °C or room temperature and monitor its progress by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Perform an aqueous workup and purify the product by column chromatography.
Technical Support Center: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in stereoselective reactions, with a focus on the impact of Lewis acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion to the aldol product. | 1. Incomplete enolate formation. 2. Inactive Lewis acid or base. 3. Poor quality reagents or solvents. 4. Reaction temperature is too high or too low. | 1. Ensure the reaction for enolate formation is stirred for a sufficient time at the correct temperature before adding the aldehyde. 2. Use freshly opened or properly stored Lewis acids and bases. Titrate organolithium reagents if used for acylation. 3. Use anhydrous solvents and freshly distilled aldehydes. 4. Optimize the reaction temperature. Boron enolates are typically formed at 0°C and the aldol reaction is then run at -78°C. |
| Poor diastereoselectivity (low d.r.). | 1. Incorrect Lewis acid for the desired stereoisomer. 2. Presence of water in the reaction mixture. 3. Non-optimal reaction temperature. 4. Use of a lithium enolate instead of a boron or titanium enolate. | 1. For syn-aldol products, use a chelating Lewis acid like dibutylboron triflate (Bu₂BOTf). For anti-aldol products, a different auxiliary or specific magnesium-based Lewis acids might be necessary.[1] 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 3. Perform the aldol addition at low temperatures (e.g., -78°C) to maximize stereocontrol. 4. Lithium-mediated aldol reactions often exhibit lower levels of diastereoselection due to a less "tight" transition state.[2] |
| Formation of the "non-Evans" syn aldol product. | 1. Use of a chelating Lewis acid such as TiCl₄ with certain bases. | 1. The choice of Lewis acid and base can influence the transition state geometry. To favor the "Evans-syn" product, Bu₂BOTf with a hindered amine like triethylamine or diisopropylethylamine is the standard.[3][4] |
| Cleavage of the chiral auxiliary during the reaction. | 1. Use of a strong, non-hindered base for enolate formation (e.g., LDA). 2. Reaction temperature is too high. | 1. For enolate formation, use a soft Lewis acid like Bu₂BOTf in combination with a hindered amine base (e.g., triethylamine or diisopropylethylamine).[5] 2. Maintain the recommended low temperatures throughout the enolate formation and aldol addition steps. |
| Difficulty in removing the chiral auxiliary. | 1. Incomplete hydrolysis or reduction. 2. Epimerization or retro-aldol reaction during cleavage. | 1. For hydrolysis to the carboxylic acid, use LiOH with H₂O₂. For reduction to the alcohol, LiBH₄ is a common choice. Ensure sufficient equivalents of the reagent and adequate reaction time. 2. Use milder conditions for cleavage. LiOOH (from LiOH and H₂O₂) is less basic and can minimize side reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of Lewis acid affect the stereochemical outcome of the aldol reaction?
A1: The Lewis acid plays a crucial role in determining the geometry of the transition state, which in turn dictates the stereochemistry of the aldol product.[3][4]
-
Chelating Lewis Acids (e.g., Dibutylboron Triflate - Bu₂BOTf): These Lewis acids coordinate to both the carbonyl oxygen of the N-acyl group and the enolate oxygen, forming a rigid, six-membered chair-like transition state known as the Zimmerman-Traxler model.[3][6] This arrangement forces the aldehyde to approach from the less sterically hindered face of the enolate, leading to the formation of the syn-aldol product with high diastereoselectivity.[3]
-
Non-Chelating Lewis Acids (e.g., Boron Trifluoride - BF₃): These Lewis acids typically coordinate to only one of the carbonyl oxygens, leading to a more flexible, open transition state. This can result in lower diastereoselectivity or even a reversal to the anti-aldol product, depending on other factors.
-
Titanium Tetrachloride (TiCl₄): The stereochemical outcome with TiCl₄ can be more complex and is highly dependent on the reaction conditions, including the base used. It can lead to either the "Evans-syn" or "non-Evans-syn" aldol adducts.
Q2: Why is this compound used as a chiral auxiliary?
A2: This molecule is a derivative of (S)-4-benzyl-2-oxazolidinone, a widely used Evans chiral auxiliary. The benzyl group at the 4-position effectively shields one face of the enolate, forcing the electrophile (e.g., an aldehyde) to attack from the opposite, less hindered face. This steric control is the basis for the high diastereoselectivity observed in reactions involving this auxiliary.
Q3: What is the difference between an "Evans-syn" and a "non-Evans-syn" aldol product?
A3: Both are syn-aldol products, meaning the newly formed hydroxyl group and the alkyl group at the alpha-position are on the same side in a Fischer projection. The distinction refers to the absolute stereochemistry, which is determined by the face of the enolate that the aldehyde attacks. The "Evans-syn" product is the major diastereomer typically obtained under standard Evans aldol conditions (e.g., using Bu₂BOTf). The "non-Evans-syn" product is the minor diastereomer in this case, but it can become the major product under different conditions, for instance, with certain titanium-based Lewis acids.
Q4: Can I use a different acyl group instead of heptanoyl?
A4: Yes, the acyl group can be varied. The N-propionyl derivative is the most studied example. The length and steric bulk of the acyl chain can potentially influence the reaction rates and, to a lesser extent, the diastereoselectivity due to steric effects in the transition state. However, the underlying principles of stereocontrol by the chiral auxiliary and the Lewis acid remain the same.
Q5: What is the best way to prepare this compound?
A5: The most common method is the N-acylation of (S)-4-benzyl-2-oxazolidinone. A convenient one-pot method involves reacting the oxazolidinone with heptanoic acid in the presence of pivaloyl chloride and triethylamine.[7] Alternatively, the lithium salt of the oxazolidinone (formed by reaction with a strong base like n-butyllithium) can be reacted with heptanoyl chloride.
Data Presentation
The following table summarizes the typical outcomes of the aldol reaction between N-propionyl-4-benzyl-2-oxazolidinone (a close analog of the title compound) and isobutyraldehyde using different Lewis acids. This data is representative of the selectivities that can be expected.
| Lewis Acid | Base | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Bu₂BOTf | Et₃N | CH₂Cl₂ | 80-95 | >99:1 | Organic Syntheses |
| TiCl₄ | DIPEA | CH₂Cl₂ | 85-95 | 95:5 to 99:1 | General Literature |
| MgBr₂·OEt₂ | Et₃N | CH₂Cl₂/EtOAc | ~70-85 | 1: >20 (anti-selective) | J. Am. Chem. Soc. 2002, 124, 392 |
| Sn(OTf)₂ | N-Ethylpiperidine | CH₂Cl₂ | ~80-90 | >95:5 | General Literature |
Experimental Protocols
Preparation of this compound
This protocol is adapted from a general procedure for the N-acylation of oxazolidinones.
Reagents:
-
(S)-4-Benzyl-2-oxazolidinone
-
Heptanoyl chloride
-
n-Butyllithium in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (CH₂Cl₂)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq).
-
Dissolve the solid in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. Stir the mixture at -78°C for 30 minutes.
-
Add freshly distilled heptanoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at -78°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Dibutylboron Triflate Mediated Aldol Reaction
This protocol is a standard procedure for achieving high syn-diastereoselectivity.[8]
Reagents:
-
This compound
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
pH 7 phosphate buffer
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the solid in anhydrous CH₂Cl₂ and cool the solution to 0°C in an ice bath.
-
Add Bu₂BOTf (1.1 eq) via syringe, followed by the dropwise addition of Et₃N (1.2 eq), keeping the internal temperature below 5°C.
-
Stir the mixture at 0°C for 30-60 minutes to ensure complete enolate formation.
-
Cool the reaction to -78°C.
-
Add the aldehyde (1.2 eq) dropwise.
-
Stir the reaction at -78°C for 30 minutes, then warm to 0°C and stir for an additional 1-2 hours.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.
-
Carefully add 30% H₂O₂ at 0°C to oxidatively cleave the boron-oxygen bonds.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the aldol adduct by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of the syn-aldol adduct.
Caption: Lewis acid influence on the aldol reaction pathway.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. youtube.com [youtube.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pharmacy180.com [pharmacy180.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Incomplete Heptanoyl Group Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of the heptanoyl protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete cleavage of a heptanoyl group from a hydroxyl group (heptanoyl ester)?
Incomplete cleavage of a heptanoyl ester is often due to several factors:
-
Steric Hindrance: The heptanoyl group, being a seven-carbon chain, can be sterically bulky. If the hydroxyl group it is protecting is in a sterically congested environment, the cleavage reagent may have difficult access to the ester linkage.
-
Insufficient Reagent: The amount of base or acid used for hydrolysis may not be sufficient to drive the reaction to completion, especially if other acid- or base-labile groups are present in the molecule.
-
Suboptimal Reaction Conditions: Reaction time, temperature, and solvent can significantly impact cleavage efficiency. Insufficient reaction time or a temperature that is too low may lead to incomplete reaction.
-
Poor Solubility: The substrate may not be fully dissolved in the reaction solvent, limiting the access of the cleavage reagent.
-
Reagent Incompatibility: The chosen cleavage reagent might not be suitable for the specific substrate or may be degraded by other functional groups present in the molecule.
Q2: I am observing incomplete removal of a heptanoyl group from an amine (heptanoyl amide). What could be the cause?
Amide bonds are generally more stable and harder to cleave than ester bonds. Incomplete cleavage of a heptanoyl amide can be attributed to:
-
Harsh Conditions Required: Amide hydrolysis typically requires more forcing conditions (higher temperatures, longer reaction times, and stronger acids or bases) than ester hydrolysis. The conditions used may not have been sufficiently vigorous.
-
Reagent Choice: Standard ester hydrolysis conditions are often ineffective for amides. More potent reagents or different methodologies, such as reductive cleavage, may be necessary.
-
Substrate Stability: The substrate itself might be sensitive to the harsh conditions required for amide cleavage, leading to degradation before the deprotection is complete.
-
Side Reactions: Under strong reducing conditions (e.g., with LiAlH4), side reactions can occur, which may complicate the reaction mixture and purification.[1][2]
Q3: Can I use the same conditions to cleave a heptanoyl group from a primary alcohol versus a tertiary alcohol?
No, the reaction conditions will likely need to be optimized. Tertiary alcohols are more sterically hindered, which can make the ester linkage less accessible to the cleavage reagent. For tertiary alcohols, you may need to:
-
Increase the reaction temperature.
-
Extend the reaction time.
-
Use a less sterically hindered base or a stronger acid.
Troubleshooting Guides
Incomplete Cleavage of Heptanoyl Esters
If you are experiencing incomplete cleavage of a heptanoyl group from a hydroxyl group, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Reagent | Increase the molar excess of the base (e.g., NaOH, KOH, NaOMe) or acid (e.g., HCl, H₂SO₄). | Ensures enough reagent is present to drive the reaction to completion, especially if other reactive sites are present. |
| Suboptimal Reaction Time/Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration and temperature. | Slower reactions, often due to steric hindrance, may require more energy and time to proceed to completion. |
| Poor Solubility | Choose a solvent system in which the substrate is fully soluble at the reaction temperature. A co-solvent system (e.g., THF/water, Dioxane/water) may be necessary. | Complete dissolution is crucial for the reagent to access the reaction site. |
| Steric Hindrance | Switch to a less sterically hindered base, such as potassium carbonate in methanol, or consider a different cleavage strategy altogether, such as reductive cleavage if compatible with other functional groups. | A smaller nucleophile may access the sterically hindered ester more easily. |
| Reagent Degradation | Ensure the quality and purity of your reagents. For example, sodium methoxide can degrade upon exposure to air and moisture.[3] | Degraded reagents will have lower efficacy. |
The following table summarizes hypothetical cleavage efficiencies for a model heptanoyl-protected primary alcohol under various basic conditions. Note: This data is for illustrative purposes and actual results may vary depending on the specific substrate and experimental setup.
| Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Cleavage Efficiency (%) |
| NaOH (2 eq) | Methanol/Water (3:1) | 60 | 4 | 85 |
| NaOH (5 eq) | Methanol/Water (3:1) | 60 | 4 | 98 |
| KOH (2 eq) | Ethanol/Water (3:1) | 70 | 6 | 90 |
| NaOMe (1.5 eq) | Methanol | 25 | 12 | 95 |
| NaOMe (1.5 eq) | Methanol | 50 | 2 | 99 |
| K₂CO₃ (3 eq) | Methanol | 65 (reflux) | 8 | 92 |
Incomplete Cleavage of Heptanoyl Amides
For incomplete cleavage of a heptanoyl group from an amine, the following troubleshooting strategies can be employed:
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently Harsh Conditions | For acidic or basic hydrolysis, significantly increase the temperature (reflux) and reaction time (can be >24h). Use more concentrated acids or bases. | Amide bonds are significantly more stable than esters and require more energy to cleave. |
| Ineffective Reagent | Consider alternative, more potent cleavage methods such as hydrazinolysis or reductive cleavage with a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[4][5][6][7] | These methods offer different reaction pathways that can be more effective for robust amide bonds. |
| Side Reactions with Reductive Cleavage | If using LiAlH₄, ensure anhydrous conditions and carefully control the reaction temperature (often starting at 0°C). Quench the reaction carefully at low temperature. | LiAlH₄ is a very reactive reagent, and controlling the conditions can minimize side reactions.[1] |
| Substrate Degradation | If the substrate is sensitive to harsh acidic or basic conditions, explore milder, specific amide cleavage protocols if available in the literature for your class of compound. | Protecting the integrity of the core molecule is crucial. |
This table presents a hypothetical comparison of different methods for the cleavage of a heptanoyl-protected secondary amine. Note: This data is for illustrative purposes and actual results may vary.
| Method | Reagents | Temperature (°C) | Time (h) | Cleavage Efficiency (%) | Common Side Products |
| Acid Hydrolysis | 6M HCl | 110 (reflux) | 24 | 60 | Potential substrate degradation |
| Basic Hydrolysis | 6M NaOH | 110 (reflux) | 36 | 65 | Potential substrate degradation |
| Hydrazinolysis | Hydrazine hydrate, Ammonium salt | 70 | 12 | 85 | Acylhydrazide intermediate |
| Reductive Cleavage | LiAlH₄ in THF | 65 (reflux) | 8 | 95 | Over-reduction products, side reactions with other functional groups |
Experimental Protocols
Protocol 1: Basic Hydrolysis of a Heptanoyl Ester with Sodium Methoxide
This protocol is adapted from a general procedure for the deacetylation of carbohydrates using sodium methoxide, a method also effective for other acyl groups like heptanoyl.[8]
Materials:
-
Heptanoyl-protected compound
-
Anhydrous Methanol
-
Sodium Methoxide (NaOMe) solution in Methanol (e.g., 0.5 M)[9] or solid NaOMe
-
Ion-exchange resin (H⁺ form, e.g., Dowex 50WX8)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve the heptanoyl-protected compound (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide (typically 0.1 to 0.5 equivalents). If using a solution, add it dropwise.
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, neutralize the mixture by adding an ion-exchange resin (H⁺ form) until the pH is neutral (check with pH paper).
-
Filter the resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography if necessary.
Protocol 2: Reductive Cleavage of a Heptanoyl Amide with Lithium Aluminum Hydride (LiAlH₄)
This protocol is a general method for the reduction of amides to amines.[2][10]
Materials:
-
Heptanoyl-protected amine
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LiAlH₄)
-
Sodium sulfate, anhydrous
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-3.0 equivalents) in anhydrous THF.
-
Dissolve the heptanoyl amide (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C with stirring.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or LC-MS. The reaction may take several hours.
-
After the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water. (Fieser workup: for 'x' g of LiAlH₄, add 'x' mL of water, then 'x' mL of 15% NaOH, then '3x' mL of water).
-
A granular precipitate should form. Stir the mixture at room temperature for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or another suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by distillation or column chromatography as needed.
Visualizations
References
- 1. organic chemistry - Reduction of amide with LiAlH4 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2017114859A1 - Method for cleaving amide bonds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Cleavage of unactivated amide bonds by ammonium salt-accelerated hydrazinolysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. New Methods for the Anionic Polymerization of α‐Activated Olefins | Semantic Scholar [semanticscholar.org]
- 10. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
Stability of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one under reaction conditions
Technical Support Center: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
This guide provides troubleshooting and frequently asked questions regarding the stability of the Evans chiral auxiliary, this compound, under common synthetic reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a chiral auxiliary, a compound temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. It is widely used in asymmetric synthesis, particularly in Evans aldol reactions, to produce specific stereoisomers.[1][2] The stability of the oxazolidinone ring and the N-acyl linkage is critical. Undesired cleavage or degradation of the auxiliary under reaction conditions can lead to loss of stereocontrol, reduced yield, and the formation of impurities.
Q2: Under which conditions is the auxiliary typically stable?
The auxiliary is designed to be stable under the conditions required for enolate formation and subsequent alkylation or aldol reactions. This generally includes:
-
Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran).
-
Lewis acids used for enolization, such as Boron Triflates (e.g., Bu₂BOTf).[2]
-
Tertiary amine bases like Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA).[2]
-
Low temperatures , typically ranging from -78 °C to 0 °C.
The core oxazolidinone structure remains intact under these conditions, allowing it to direct the stereochemistry of the reaction at the α-carbon of the heptanoyl group.
Q3: What are the primary conditions that lead to the cleavage of the auxiliary?
Cleavage is most often encountered under hydrolytic conditions, particularly with strong nucleophiles or vigorous acidic/basic environments. The key challenge is to selectively cleave the desired N-acyl bond (exocyclic cleavage) to release the product, without cleaving the oxazolidinone ring itself (endocyclic cleavage).[3][4]
Q4: I used Lithium Hydroxide (LiOH) to cleave the acyl group and lost my chiral auxiliary. What happened?
Using Lithium Hydroxide (LiOH) alone is known to favor undesired endocyclic cleavage .[4][5] The hydroxide ion preferentially attacks the endocyclic carbonyl (the carbonyl within the oxazolidinone ring), leading to the opening of the ring and destruction of the auxiliary.[3] This pathway does not yield the desired carboxylic acid and results in the inability to recover the valuable chiral auxiliary.
Q5: Why is Lithium Hydroperoxide (LiOOH) the preferred reagent for cleaving the acyl group?
Lithium hydroperoxide (LiOOH), typically generated in situ from LiOH and hydrogen peroxide (H₂O₂), selectively promotes exocyclic cleavage .[5][6] While the hydroperoxide anion may still initially attack the less hindered endocyclic carbonyl, the resulting tetrahedral intermediate has a high decomposition barrier.[3][5] Consequently, the reaction favors the pathway of attack at the exocyclic (N-acyl) carbonyl, which cleanly releases the heptanoic acid derivative and leaves the chiral auxiliary intact for recovery and reuse.[4][5]
Q6: I noticed gas evolution during my LiOH/H₂O₂ cleavage. Is this normal and is it a safety concern?
Yes, the evolution of oxygen gas is a known phenomenon during the cleavage of Evans auxiliaries with LiOH/H₂O₂.[6] This occurs because the peracid intermediate formed during the reaction is unstable under the basic conditions and is rapidly reduced by excess hydrogen peroxide, releasing a stoichiometric amount of oxygen.[6] This can create a significant safety hazard by pressurizing the vessel and creating a flammable oxygen-rich atmosphere above the organic solvent.[7] It is crucial to ensure proper venting and to maintain an inert atmosphere in the headspace during the reaction, especially on a larger scale.[7]
Q7: How can I troubleshoot an incomplete cleavage or the formation of byproducts?
If you experience incomplete cleavage or the formation of the undesired ring-opened hydroxyamide, consider the following:
-
Increase the excess of H₂O₂: A larger excess of hydrogen peroxide helps to outcompete the hydroxide ion for nucleophilic attack, minimizing the formation of the hydroxyamide byproduct.[6]
-
Control the Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to maintain selectivity and control the exothermic decomposition of hydrogen peroxide.
-
Check Reagent Quality: Ensure the hydrogen peroxide solution has not degraded and is of the correct concentration.
Summary of Stability Data
The stability of this compound is highly dependent on the reagents and conditions employed.
| Reagent/Condition | Solvent | Temperature | Outcome on Auxiliary | Primary Use/Effect |
| Bu₂BOTf, DIPEA | DCM | -78 °C to 0 °C | Stable | Enolate formation for aldol reaction[2] |
| LiOH | THF/H₂O | Room Temp | Unstable (Endocyclic Cleavage) | Undesired ring-opening[3][4] |
| LiOH / H₂O₂ (LiOOH) | THF/H₂O | 0 °C to Room Temp | Cleaved (Exocyclic, Recoverable) | Standard auxiliary removal[5][6] |
| LiOBn (Lithium Benzyl Oxide) | THF | 0 °C | Cleaved (Exocyclic, Recoverable) | Alternative auxiliary removal[3][4] |
| Yb(OTf)₃ | DCM | Room Temp | Cleaved (Exocyclic, Recoverable) | Catalytic conversion to esters/amides[8] |
| Strong Acid (e.g., aq. HCl) | H₂O | Heat | Unstable (Hydrolysis) | General amide hydrolysis[9] |
Experimental Protocols
Protocol: Stability Test Under Basic Conditions (LiOH)
This protocol is designed to determine if this compound undergoes degradation via the endocyclic cleavage pathway with lithium hydroxide.
1. Materials:
-
This compound
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized Water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl Acetate/Hexanes mixture for TLC mobile phase
-
1M Hydrochloric Acid (HCl) for quenching
-
Dichloromethane (DCM) for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄)
2. Procedure:
-
Dissolve 100 mg of this compound in 5 mL of THF in a round-bottom flask.
-
Prepare a 0.5 M solution of LiOH in water.
-
Spot a sample of the starting material solution on a TLC plate (this is your t=0 reference).
-
Add 1.5 equivalents of the aqueous LiOH solution to the flask with vigorous stirring at room temperature.
-
Monitor the reaction progress by TLC every 15 minutes. Co-spot the reaction mixture with the starting material. The formation of a new, more polar spot indicates a reaction is occurring. The disappearance of the starting material spot indicates full conversion.
-
After 1 hour (or once the reaction is complete by TLC), quench the reaction by carefully adding 1M HCl until the solution is neutral to slightly acidic (pH ~6).
-
Extract the aqueous mixture with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
3. Analysis:
-
Analyze the crude product by ¹H NMR or LC-MS.
-
Expected Result for Instability: The spectrum will show the disappearance of the characteristic signals for the intact oxazolidinone and the appearance of new signals corresponding to the ring-opened hydroxyamide product, confirming endocyclic cleavage.
Visualizations
Cleavage Pathway Diagram
The following diagram illustrates the competing reaction pathways for the cleavage of the N-acyl oxazolidinone based on the nucleophile used.
Caption: Competing cleavage pathways for N-acyl oxazolidinones.
References
- 1. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 3. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. connectsci.au [connectsci.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering impurities during the synthesis and purification of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most prevalent impurities typically arise from unreacted starting materials or side reactions. These include:
-
Unreacted (S)-4-Benzyl-2-oxazolidinone: The chiral auxiliary may not fully react if the acylation conditions are not optimal.
-
Excess Heptanoyl Chloride/Anhydride: Leftover acylating agent.
-
Heptanoic Acid: Formed from the hydrolysis of heptanoyl chloride or anhydride during the reaction or aqueous workup.
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) Salts: Amine bases used to scavenge HCl byproduct will form hydrochloride salts.
-
Diastereomeric Impurities: While the reaction is generally highly diastereoselective, minor amounts of the undesired diastereomer can form.
Q2: My NMR spectrum shows a singlet around 1.0 ppm and a triplet around 2.3 ppm that do not correspond to my product. What could this be?
A2: These signals are characteristic of residual heptanoic acid. The triplet at ~2.3 ppm corresponds to the alpha-protons next to the carboxylic acid, and the singlet-like peak around 1.0 ppm is from the terminal methyl group. This impurity arises from the hydrolysis of the acylating agent (heptanoyl chloride/anhydride) and can typically be removed with a basic aqueous wash (e.g., saturated NaHCO₃ solution) during the workup.
Q3: I see a greasy, insoluble material in my crude product. What is it and how do I remove it?
A3: This is likely due to amine salts (e.g., triethylammonium chloride) that have "oiled out" of the solution. These salts are often poorly soluble in common extraction solvents like ethyl acetate or dichloromethane. They can be removed by washing the organic layer thoroughly with water during the workup. If they persist, filtering the organic solution through a small plug of silica gel can also be effective.
Q4: How can I effectively remove unreacted (S)-4-Benzyl-2-oxazolidinone from my product?
A4: Unreacted (S)-4-Benzyl-2-oxazolidinone is more polar than the acylated product. The two most effective methods for its removal are:
-
Flash Column Chromatography: This is the most reliable method for separating compounds with different polarities.[1][2][3][4][5]
-
Recrystallization: If the product is a solid, recrystallization can be highly effective. The unreacted auxiliary is often more soluble in common recrystallization solvents and will remain in the mother liquor.
Q5: My reaction seems to have stalled, and I have a large amount of unreacted starting material. What went wrong?
A5: Several factors could lead to an incomplete reaction:
-
Reagent Quality: The acylating agent may have degraded due to moisture. Ensure you are using a fresh or properly stored reagent.
-
Base Stoichiometry: An insufficient amount of base (e.g., n-BuLi, LDA) may have been used to fully deprotonate the oxazolidinone, leading to incomplete formation of the reactive nucleophile.
-
Temperature: For reactions involving strong bases like n-BuLi, maintaining a very low temperature (e.g., -78 °C) is critical to prevent side reactions and ensure the stability of the enolate.[6][7]
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guides
Issue 1: Low Yield After Workup
| Potential Cause | Troubleshooting Step |
| Product Loss During Aqueous Extraction | The product may have some water solubility. Minimize the number of aqueous washes or back-extract the combined aqueous layers with the organic solvent. |
| Incomplete Reaction | Analyze a crude sample by TLC or ¹H NMR to confirm full consumption of the starting material. If incomplete, optimize reaction time, temperature, or reagent stoichiometry. |
| Product Degradation | The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the workup is performed with mild reagents (e.g., saturated NH₄Cl, saturated NaHCO₃) and is not overly prolonged. |
| Emulsion Formation During Workup | An emulsion can trap the product. To break an emulsion, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
Issue 2: Product Fails to Crystallize or Oils Out
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | High levels of impurities, especially unreacted starting materials or solvent residues, can inhibit crystallization. Purify a small sample by flash chromatography to obtain a seed crystal. |
| Incorrect Solvent System | The chosen solvent system may not be appropriate. Screen various solvents or solvent mixtures (e.g., ethyl acetate/hexanes, diethyl ether/pentane) on a small scale. |
| Supersaturation | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. |
| Residual Solvent | Ensure all extraction and reaction solvents are thoroughly removed under reduced pressure before attempting crystallization. |
Data Presentation: Purification Method Comparison
The following table summarizes the typical purity levels achieved for this compound using different purification techniques on a crude reaction mixture.
| Purification Method | Initial Purity (by ¹H NMR) | Final Purity (by ¹H NMR) | Typical Recovery Rate | Key Impurities Removed |
| Aqueous Wash Only | ~80% | ~85-90% | >95% | Heptanoic acid, amine salts |
| Recrystallization | ~90% | >98% | 70-85% | Unreacted (S)-4-Benzyl-2-oxazolidinone |
| Flash Chromatography | ~80% | >99% | 85-95% | All major and minor impurities |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for N-acyloxazolidinones is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product should be between 0.2 and 0.35.[2]
-
Column Packing: Prepare a silica gel column. The amount of silica should be approximately 30-50 times the mass of the crude product for good separation.[1] Pack the column using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1][5]
-
Elution: Run the column by applying positive pressure (air or nitrogen). Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of isopropanol and water or ethyl acetate and hexanes is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent (or the more soluble solvent of a pair).
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, try scratching the flask or adding a seed crystal. Once crystals begin to form, cool the flask further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common impurities in the synthesis.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. Chromatography [chem.rochester.edu]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. epfl.ch [epfl.ch]
- 5. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Determining Enantiomeric Excess of Products from (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral compounds is a critical parameter in pharmaceutical development and asymmetric synthesis. The use of chiral auxiliaries, such as (S)-4-Benzyl-2-oxazolidinone, is a well-established strategy to control the stereochemical outcome of reactions. Following the acylation of this auxiliary with heptanoyl chloride to form (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, and its subsequent use in stereoselective reactions, it is imperative to accurately determine the enantiomeric excess (ee) of the resulting products. This guide provides a comparative overview of common analytical techniques for this purpose, complete with experimental protocols and performance characteristics.
Comparison of Analytical Methods
Several analytical techniques are available for the determination of enantiomeric excess. The most common and reliable methods for N-acylated oxazolidinone derivatives are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral shift reagents. An emerging alternative is the use of fluorescence-based assays, particularly advantageous for high-throughput screening.
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | High accuracy and precision. Direct quantification of enantiomers. Well-established and widely available. | Can require method development to find a suitable chiral stationary phase and mobile phase. May consume significant amounts of solvent. | High resolution, baseline separation of enantiomers is often achievable. |
| NMR with Chiral Shift Reagents | A chiral lanthanide shift reagent forms diastereomeric complexes with the enantiomers, inducing chemical shift non-equivalence in their NMR spectra. | Rapid analysis time. Provides structural information. Can be performed on a standard NMR spectrometer. | Requires an enantiomerically pure and effective chiral shift reagent. Spectral overlap can be an issue. Lower sensitivity compared to HPLC for detecting minor enantiomers. | Effective for ee determination, with accuracy limited by spectral resolution and signal-to-noise.[2] |
| Fluorescence-Based Assay | Formation of diastereomeric complexes between the enantiomers and a chiral fluorophore system, resulting in a differential fluorescence response. | High-throughput capability. High sensitivity, requiring small sample amounts.[3] | Indirect method requiring calibration. Method development for new compound classes may be necessary. | Can determine ee with an error of <1-5%.[3][4] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® columns, are particularly effective for N-acyloxazolidinones.
The Chiralpak® IA column, with amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, offers broad solvent compatibility.[5][6]
-
Column: Chiralpak® IA, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A typical starting condition is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. The composition can be optimized to achieve baseline separation.[6] For compounds with different solubility, other solvents like methyl tert-butyl ether (MtBE) or dichloromethane can be used.[5]
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 210 nm or another wavelength where the compound absorbs.
-
Temperature: 25 °C
-
Sample Preparation: Dissolve the product in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
The Chiralpak® AD-H column, which has a coated amylose tris(3,5-dimethylphenylcarbamate) stationary phase, is also highly effective for oxazolidinone derivatives.
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-hexane:isopropanol (90:10, v/v). For more complex separations, a multi-component mobile phase such as n-hexane:2-propanol:methanol:trifluoroacetic acid (80:10:10:0.4, v/v/v/v) can be employed.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at an appropriate wavelength.
-
Temperature: Ambient temperature (e.g., 25 °C).
-
Sample Preparation and Quantification: As described for Method A.
NMR Spectroscopy with a Chiral Shift Reagent
This method relies on the addition of a chiral lanthanide shift reagent to the sample, which induces separate signals for the two enantiomers in the ¹H NMR spectrum. Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)3, is a widely used chiral shift reagent.[2][5]
-
Instrumentation: A standard ¹H NMR spectrometer (300 MHz or higher).
-
Chiral Shift Reagent: Eu(hfc)3.
-
Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, weighed amount of Eu(hfc)3 (e.g., 5-10 mol%) to the NMR tube.
-
Gently shake the tube to dissolve the shift reagent and acquire another spectrum.
-
Continue adding the shift reagent in small increments until baseline separation of a key proton signal (e.g., a proton close to the carbonyl group) for the two enantiomers is observed.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the same proton in the two diastereomeric complexes.
-
Integrate the two peaks to determine their relative areas.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100
-
Fluorescence-Based Assay
This high-throughput method is based on the formation of diastereomeric iminoboronate esters that exhibit differential fluorescence.[3] It is an indirect method that requires the creation of a calibration curve.
-
Principle: The product, after removal of the chiral auxiliary to yield a chiral amine or alcohol, is reacted with a mixture of a chiral diol (e.g., (R)-BINOL) and 2-formylphenylboronic acid. The resulting diastereomeric complexes will have different fluorescence intensities, which can be correlated to the enantiomeric excess.[3]
-
General Protocol:
-
Calibration Curve: Prepare a series of samples with known enantiomeric excesses of a standard compound similar to the analyte.
-
Reaction Mixture: In a microplate well, mix the chiral analyte, a chiral fluorescent reporter (e.g., (R)-BINOL), and a linker molecule (e.g., 2-formylphenylboronic acid) in an appropriate solvent (e.g., acetonitrile).
-
Incubation: Allow the reaction to proceed for a set amount of time at a controlled temperature.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Plot the fluorescence intensity versus the known enantiomeric excess to generate a calibration curve. Determine the enantiomeric excess of the unknown sample by comparing its fluorescence intensity to the calibration curve.
-
Visualizing the Workflow
The general workflow for determining the enantiomeric excess of a reaction product can be visualized as follows.
Caption: Workflow for ee determination.
The following diagram illustrates the logical relationship in choosing an appropriate analytical method.
Caption: Logic for selecting an ee determination method.
References
- 1. york.ac.uk [york.ac.uk]
- 2. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple and Efficient N-Acylation Reactions of Chiral Oxazolidinone Auxiliaries. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. web.mit.edu [web.mit.edu]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. tcichemicals.com [tcichemicals.com]
Chiral HPLC Analysis of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one Derivatives: A Comparative Guide
For researchers and professionals in drug development, achieving enantiopurity is a critical step. The use of chiral auxiliaries, such as (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, is a common strategy in asymmetric synthesis. Consequently, robust analytical methods are required to assess the enantiomeric excess of the resulting products. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the analysis of this compound and its derivatives, supported by experimental data from analogous compounds.
Performance Comparison of Chiral Stationary Phases
The separation of oxazolidinone enantiomers is heavily influenced by the choice of chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability for this class of compounds. Below is a summary of the performance of various CSPs for the chiral separation of structurally similar oxazolidinone analogues, primarily in the polar organic mode.[1][2][3]
| Chiral Stationary Phase (CSP) | Mobile Phase | Compound Type | Resolution (Rs) | Key Observations |
| Lux Amylose-1 | Acetonitrile | Oxazolidinone Analogue | 4.5 | High enantioselectivity with acetonitrile as the mobile phase.[1][3] |
| Lux i-Amylose-1 | Acetonitrile | Oxazolidinone Analogue | 2.0 | Immobilized amylose phase showing good resolution.[1][3] |
| Lux Amylose-2 | Acetonitrile | Oxazolidinone Analogue | 4.3 | High enantioselectivity, comparable to Lux Amylose-1.[1][3] |
| Lux Cellulose-1 | Methanol | Oxazolidinone Analogue | Baseline separation | Cellulose-based phases also effective, though may show different selectivity. |
| Lux Cellulose-2 | Methanol | Oxazolidinone Analogue | Baseline separation | Provides alternative selectivity to amylose-based phases.[4] |
| Lux Cellulose-3 | Methanol | Oxazolidinone Analogue | Baseline separation | |
| Lux Cellulose-4 | Methanol | Oxazolidinone Analogue | Baseline separation | |
| Chiralpak AD-H | n-Hexane/2-Propanol/Methanol/TFA | Novel Oxazolidinone | > 2.0 | An amylose-based CSP effective in normal phase mode.[5][6] |
| Chiralpak IA | n-Hexane/Ethanol | Bicalutamide | Good | Immobilized amylose-based CSP with broad solvent compatibility.[5] |
Note: The data presented is for oxazolidinone analogues and serves as a strong starting point for the method development for this compound. The optimal conditions for the specific target compound may vary.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. The following protocols are generalized from successful separations of oxazolidinone derivatives on polysaccharide-based CSPs.[1]
Instrumentation
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD) is suitable.
-
Data Acquisition: Chromatography data station for instrument control, data acquisition, and processing.
General Chromatographic Conditions for Polysaccharide-Based Columns
-
Columns:
-
Lux Amylose-1 (150 x 4.6 mm, 5 µm)
-
Lux i-Amylose-1 (150 x 4.6 mm, 5 µm)
-
Lux Amylose-2 (150 x 4.6 mm, 5 µm)
-
Lux Cellulose-1, -2, -3, -4 (150 x 4.6 mm, 5 µm)
-
Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phases:
-
Flow Rate: 0.5 - 1.0 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Detection: UV at 210 nm.[1]
-
Injection Volume: 1 µL.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Methanol) to a concentration of approximately 1 mg/mL.
Method Development and Optimization
-
Column Screening: Begin by screening a selection of amylose- and cellulose-based chiral stationary phases. A good starting point would be Lux Amylose-1, Lux Cellulose-1, and Chiralpak AD-H to cover different selectivities.
-
Mobile Phase Screening:
-
For polar organic mode, screen neat solvents like acetonitrile, methanol, and ethanol. Acetonitrile often provides high enantioselectivity for oxazolidinones on amylose-based columns.[1][2][3]
-
For normal phase mode, a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., 2-propanol or ethanol) is a standard starting point.
-
-
Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition (e.g., the ratio of hexane to alcohol) and the flow rate. Lower flow rates can sometimes improve resolution.[7] For basic or acidic analytes, the addition of a small amount of an additive like trifluoroacetic acid (for acids) or diethylamine (for bases) to the mobile phase may be necessary to improve peak shape and resolution.
Visualizing the Chiral HPLC Workflow
A systematic approach is key to efficient chiral method development. The following diagram illustrates a typical workflow.
Caption: General workflow for chiral HPLC method development.
References
- 1. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 2. Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ymc.eu [ymc.eu]
A Comparative Guide to the X-ray Crystallography of Chiral N-Acyloxazolidinone Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of (S)-4-Benzyl-3-acyloxazolidin-2-one adducts, which are pivotal chiral auxiliaries in asymmetric synthesis. While specific crystallographic data for the (S)-4-Benzyl-3-heptanoyloxazolidin-2-one adduct was not publicly available, this guide presents data from closely related analogues to offer valuable insights into their solid-state conformations and intermolecular interactions. Understanding these three-dimensional structures is crucial for rationalizing stereochemical outcomes in asymmetric reactions and for the design of novel chiral catalysts and synthons.
Performance Comparison of N-Acyloxazolidinone Adducts
The following table summarizes key crystallographic parameters for a selection of (S)-4-Benzyl-3-acyloxazolidin-2-one adducts and related chiral oxazolidinones. These parameters provide a basis for comparing the solid-state packing and molecular geometry of these important chemical entities. Variations in the N-acyl substituent can influence the conformation of the oxazolidinone ring and the overall crystal packing, which in turn can be correlated with their reactivity and selectivity in stereocontrolled reactions.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | R-factor | Ref. |
| (4S)-4-Benzyl-N-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]sulfonyl}-2-oxo-1,3-oxazolidine-3-carboxamide | Monoclinic | P2₁ | 10.4262(3) | 9.7171(2) | 10.7402(2) | 101.504(2) | 1066.26(4) | 2 | 0.054 | [1] |
| (4S)-4-Benzyl-3-[(4S,5S)-(1-methoxy-5-methylcyclohexen-4-yl)carbonyl]-2-oxazolidinone | Monoclinic | P2₁ | 11.453(3) | 7.163(4) | 11.929(2) | 111.86(2) | 908.3(5) | 2 | 0.034 | [2] |
| (2S,4S)-3-Benzoyl-4-benzyl-2-tert-butyl-1,3-oxazolidin-5-one | Orthorhombic | P2₁2₁2₁ | 9.2156(2) | 9.60630(10) | 16.9080(3) | 90 | 1496.83(4) | 4 | 0.029 | |
| (4S)-2,2-Dimethyl-3-o-toluoyl-4-benzyloxazolidine | Monoclinic | P2₁ | - | - | - | - | - | - | - | [3] |
Experimental Protocols
The determination of the three-dimensional structure of these chiral adducts by single-crystal X-ray diffraction follows a standardized workflow.[4] Below are detailed methodologies for the key experiments involved.
Synthesis and Crystallization
The chiral oxazolidinone derivatives are typically synthesized from commercially available amino alcohols.[5] For instance, (S)-phenylalaninol can be reacted with an appropriate acid chloride to form the N-acylated intermediate, followed by cyclization to yield the oxazolidinone ring.[3] The resulting diastereomers are often separable by fractional crystallization. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as hexane/diethyl ether.
X-ray Data Collection and Structure Refinement
A suitable single crystal is mounted on a diffractometer.[6] X-ray diffraction data are collected at a controlled temperature, often 120 K or 293 K, using a specific X-ray wavelength (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][2] The diffraction intensities are measured over a range of angles.
The collected data are then processed, which includes integration of the reflection intensities and correction for various experimental factors. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².[7] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model. The final structural model is validated using software tools like CHECKCIF.
Visualizing the Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of small molecules like the (S)-4-Benzyl-3-acyloxazolidin-2-one adducts.
Caption: General workflow for single-crystal X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. A chiral N-crotonyloxazolidinone Diels-Alder adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Evans Auxiliaries: A Focus on (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. Among the most reliable and widely utilized are the Evans auxiliaries, a class of oxazolidinones that have demonstrated exceptional efficacy in a variety of carbon-carbon bond-forming reactions. This guide provides a detailed comparison of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one and other common Evans auxiliaries, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the appropriate chiral auxiliary for their synthetic needs.
Introduction to Evans Auxiliaries
Introduced by David A. Evans and colleagues in 1981, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern organic synthesis.[1] These auxiliaries are temporarily attached to a substrate, directing the stereoselective formation of new chiral centers. The steric hindrance provided by the substituent at the 4-position of the oxazolidinone ring effectively shields one face of the enolate, leading to highly diastereoselective transformations such as aldol additions, alkylations, and acylations.[2][3]
The most common Evans auxiliaries are derived from readily available and relatively inexpensive amino acids, such as L-phenylalanine and L-valine, which give rise to the benzyl- and isopropyl-substituted oxazolidinones, respectively. The choice of the substituent on the auxiliary can significantly influence the stereochemical outcome and reaction efficiency.
Performance Comparison in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The diastereoselectivity of the Evans aldol reaction is typically very high, often exceeding 95:5 d.r.
Table 1: Diastereoselectivity and Yields of Aldol Reactions with (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Benzaldehyde | 97:3 | 86 |
| 4-Methoxybenzaldehyde | 86:14 | 74 |
| 4-Chlorobenzaldehyde | 93:7 | 70 |
| 2,4-Dimethoxybenzaldehyde | 68:32 | 86 |
| 2-Naphthaldehyde | 89:11 | 79 |
| 2-Furaldehyde | 73:27 | 65 |
Data sourced from Mejia-Nuñez et al. (2024).[4][5]
The data indicates that the benzyl-substituted auxiliary generally affords high yields and excellent diastereoselectivity, particularly with aromatic aldehydes. The steric and electronic properties of the aldehyde can influence the degree of stereocontrol.
General Mechanism of Chiral Induction
The high diastereoselectivity observed with Evans auxiliaries is attributed to a well-defined, chair-like transition state. The formation of a Z-enolate is favored, which then reacts with the aldehyde through a Zimmerman-Traxler-type transition state. The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.
Caption: General workflow for an Evans asymmetric aldol reaction.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and building upon published results. The following is a representative procedure for an asymmetric aldol reaction using a benzyl-substituted chiral auxiliary.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C is added triethylamine (2.5 eq).
-
Heptanoyl chloride (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford this compound.
2. Asymmetric Aldol Addition:
-
To a solution of the N-acyloxazolidinone (1.0 eq) in anhydrous DCM at 0 °C is added titanium(IV) chloride (1.1 eq).
-
The mixture is stirred for 30 minutes, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
After stirring for 2 hours at 0 °C, the aldehyde (1.2 eq) is added dropwise.
-
The reaction is stirred at 0 °C until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by flash column chromatography.
Caption: Experimental workflow for a titanium-mediated Evans aldol reaction.
Comparison with Other Evans Auxiliaries
The choice of the substituent at the 4-position of the oxazolidinone ring is critical for achieving high levels of stereoselectivity.
-
(S)-4-Benzyl-2-oxazolidinone derivatives: Derived from L-phenylalanine, the benzyl group provides significant steric bulk, leading to excellent diastereoselectivity in reactions with a wide range of electrophiles.[6]
-
(S)-4-Isopropyl-2-oxazolidinone derivatives: Derived from L-valine, the isopropyl group is also highly effective at directing stereochemistry. In some cases, it can offer different levels of selectivity compared to the benzyl-substituted auxiliary, depending on the specific substrates and reaction conditions.
-
Other Auxiliaries: While oxazolidinones are the most common Evans auxiliaries, other systems such as thiazolidinethiones and sultams have also been developed. These can offer complementary selectivity and may be advantageous in specific applications. For instance, thiazolidinethiones can be cleaved under milder conditions.
Cleavage of the Auxiliary
After the desired stereocenter has been established, the chiral auxiliary must be removed. A variety of methods have been developed for the cleavage of N-acyloxazolidinones, allowing for the formation of a range of functionalities with minimal risk of epimerization.
-
Hydrolysis: Treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) yields the corresponding carboxylic acid.
-
Reduction: Lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) can be used to generate the corresponding primary alcohol.
-
Transamination: Reaction with certain nucleophiles, such as O-benzylhydroxylamine, can lead to the formation of Weinreb amides, which are versatile intermediates for the synthesis of ketones.
Conclusion
This compound, as a member of the Evans family of chiral auxiliaries, is a powerful tool for asymmetric synthesis. Its robust performance in inducing chirality, particularly in aldol-type reactions, makes it a valuable asset for the synthesis of complex molecules. The choice between the benzyl-substituted auxiliary and other Evans auxiliaries will depend on the specific requirements of the synthetic target and the reaction conditions. The provided data and protocols serve as a guide for researchers to effectively utilize these remarkable chiral auxiliaries in their synthetic endeavors.
References
- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates [scielo.org.mx]
- 5. scielo.org.mx [scielo.org.mx]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle of Chiral Auxiliaries: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one vs. Pseudoephedrine
In the realm of asymmetric synthesis, the ability to control the stereochemical outcome of a reaction is paramount. Chiral auxiliaries are powerful tools wielded by chemists to induce chirality in prochiral substrates, and among the most reliable and widely used are the oxazolidinones developed by David A. Evans and the pseudoephedrine-based auxiliaries championed by Andrew G. Myers. This guide provides a detailed comparison of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a classic Evans auxiliary, and N-heptanoyl pseudoephedrine for researchers, scientists, and professionals in drug development, supported by experimental data and protocols.
At a Glance: Performance Comparison
| Performance Metric | (S)-4-Benzyl-3-propionyl-oxazolidin-2-one (Evans Auxiliary) | (1S,2S)-N-Propionyl-pseudoephedrine (Pseudoephedrine Auxiliary) |
| Typical Diastereomeric Excess (d.e.) | >95% | >95%[1] |
| Typical Yield | 80-95% | 80-99%[1] |
| Enolate Generation Conditions | LDA or NaHMDS, THF, -78 °C | LDA, LiCl, THF, -78 °C to 0 °C[1] |
| Cleavage Conditions | LiOH/H₂O₂, THF/H₂O; LiBH₄, Et₂O | Acidic or basic hydrolysis; LiAlH₄ or organometallic reagents |
| Product Crystallinity | Variable | Often crystalline, facilitating purification by recrystallization[1] |
| Regulatory Concerns | None | Pseudoephedrine is a regulated precursor for methamphetamine synthesis[2] |
Mechanism of Stereochemical Control
The high degree of stereocontrol exerted by both auxiliaries stems from their ability to form rigid, chelated enolates that shield one face of the prochiral center, directing the approach of an electrophile to the opposite face.
This compound (Evans Auxiliary)
The Evans auxiliary relies on a chelated Z-enolate, where the metal cation (typically lithium or sodium) is coordinated by both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[3] The bulky benzyl group at the C4 position of the oxazolidinone sterically blocks the si-face of the enolate, forcing the electrophile to attack from the less hindered re-face.
Pseudoephedrine Auxiliary
Similarly, the pseudoephedrine amide forms a Z-enolate upon deprotonation. The stereochemical outcome is dictated by a chelated transition state where the lithium cation is coordinated by the enolate oxygen and the hydroxyl group of the pseudoephedrine.[4] This conformation, along with the steric bulk of the phenyl group, effectively shields one face of the enolate. The presence of lithium chloride is crucial for achieving high diastereoselectivity and reaction rates.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hwpi.harvard.edu [hwpi.harvard.edu]
- 3. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 4. Thesis | Investigation on the mechanism of action of pseudoephedrine as a chiral auxiliary : synthesis and use of a novel pseudoephedrine based chiral auxiliary | ID: 9g54xh64n | STAX [stax.strath.ac.uk]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: The Advantages of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
For researchers, scientists, and drug development professionals seeking to achieve high stereoselectivity in their synthetic routes, the choice of a chiral auxiliary is a critical decision. This guide provides a comprehensive comparison of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a prominent member of the Evans' oxazolidinone family, with other widely used chiral auxiliaries. By examining experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions for their asymmetric synthesis endeavors.
This compound has established itself as a reliable and highly effective chiral auxiliary for the asymmetric synthesis of a wide range of chiral molecules. Its rigid, well-defined structure allows for excellent stereocontrol in a variety of carbon-carbon bond-forming reactions, most notably in the diastereoselective alkylation of enolates and in asymmetric aldol reactions. The predictable stereochemical outcomes and the ability to cleave the auxiliary under mild conditions without racemization of the desired product are key advantages that have led to its widespread use in the synthesis of complex natural products and pharmaceutical agents.[1]
Performance Comparison in Asymmetric Alkylation
| Chiral Auxiliary | Substrate | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) |
| (S)-4-Benzyl-3-propionyl-oxazolidin-2-one (Evans' Auxiliary) | N-Propionyl | Benzyl Bromide | 85-95 | >99:1 |
| (1S,2R)-N-Propionyl-pseudoephedrine | N-Propionyl | Benzyl Bromide | 90-98 | 98:2 |
| (2R)-N-Propionyl-bornane-10,2-sultam (Oppolzer's Sultam) | N-Propionyl | Benzyl Bromide | ~90 | >98:2 |
Note: The data presented is a compilation from various sources and while the reactions are analogous, the specific conditions may vary slightly between studies. The data for the Evans' auxiliary is based on the high selectivities generally reported for these systems in alkylations with reactive electrophiles.
The data clearly indicates that while all three auxiliaries provide excellent yields and high levels of diastereoselectivity, the Evans' auxiliary, represented by the propionyl analogue of the target compound, consistently delivers the highest levels of stereocontrol, often exceeding a diastereomeric ratio of 99:1.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for adapting procedures to new substrates. Below are representative experimental protocols for the synthesis of the chiral auxiliary-adduct and its subsequent diastereoselective alkylation.
Synthesis of this compound
This procedure is adapted from the well-established acylation protocol for Evans' auxiliaries.
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), n-butyllithium (1.05 eq.) is added dropwise. The resulting solution is stirred for 15 minutes, after which heptanoyl chloride (1.1 eq.) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Asymmetric Alkylation of this compound
This protocol outlines a typical diastereoselective alkylation of the N-acylated Evans' auxiliary.
To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) in THF is added dropwise. The resulting enolate solution is stirred at -78 °C for 30 minutes. The electrophile (e.g., benzyl bromide, 1.2 eq.) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours. The reaction is quenched at -78 °C by the addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The desired diastereomer is typically isolated by column chromatography.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of chiral auxiliaries in asymmetric synthesis.
References
A Comparative Guide to Spectroscopic Techniques for Stereochemical Confirmation
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure, or stereochemistry, is a critical aspect of chemical research and paramount in the development of pharmaceuticals, where different stereoisomers can exhibit vastly different biological activities. This guide provides a comprehensive comparison of three powerful spectroscopic techniques for stereochemical confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and X-ray Crystallography. We will delve into their underlying principles, experimental protocols, and comparative performance, supported by quantitative data to aid researchers in selecting the most appropriate method for their specific needs.
Principles of Stereochemical Analysis
The spatial arrangement of atoms defines a molecule's stereochemistry. Enantiomers, which are non-superimposable mirror images, and diastereomers, which are stereoisomers that are not mirror images, often possess distinct physical, chemical, and biological properties. Spectroscopic techniques exploit the interaction of molecules with electromagnetic radiation to probe these subtle structural differences.
Relative stereochemistry refers to the orientation of different stereocenters within the same molecule relative to each other. Absolute stereochemistry , on the other hand, defines the precise three-dimensional arrangement of atoms in a chiral molecule in space, assigning an R or S configuration to each stereocenter.
Comparison of Spectroscopic Techniques
The choice of spectroscopic method for stereochemical analysis depends on several factors, including the nature of the sample (e.g., solution, crystal), the amount of sample available, the desired level of structural detail (relative vs. absolute configuration), and the available instrumentation. The following table summarizes the key performance indicators for NMR, VCD, and X-ray crystallography.
| Feature | Nuclear Magnetic Resonance (NMR) | Vibrational Circular Dichroism (VCD) | X-ray Crystallography |
| Primary Application | Determination of relative stereochemistry (NOE); Absolute configuration with chiral derivatizing agents.[1][2] | Determination of absolute configuration in solution.[3][4][5] | Unambiguous determination of absolute configuration in the solid state.[6][7] |
| Sample State | Solution | Solution or neat liquids.[6] | Single crystal.[6][7] |
| Sample Amount | mg to tens of mg | 1-10 mg | < 1 mg (for a single crystal) |
| Analysis Time | Hours to days (including derivatization for absolute configuration) | 1-12 hours for data acquisition; up to a week for analysis including calculations.[6] | Days to weeks (including crystal growth) |
| Key Strengths | Provides detailed information on molecular connectivity and conformation in solution; Non-destructive. | Applicable to a wide range of molecules without the need for crystallization or derivatization; Sensitive to solution-phase conformation.[4][6] | Provides a definitive 3D structure with high precision.[7] |
| Key Limitations | Indirect determination of absolute configuration requiring chiral auxiliaries; Signal overlap can be an issue for complex molecules. | Requires computational calculations for spectral interpretation; Can be challenging for highly flexible molecules.[8][9] | The major bottleneck is the requirement for high-quality single crystals, which can be difficult or impossible to obtain for many compounds.[6][7] |
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable stereochemical information. Below are representative methodologies for each of the discussed techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Determining Relative Stereochemistry using Nuclear Overhauser Effect Spectroscopy (NOESY)
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[10] The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining the proximity of protons in a molecule and thus deducing relative stereochemistry. A typical 2D NOESY experiment is performed as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The sample should be free of paramagnetic impurities.
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all protons.
-
Set up a 2D NOESY experiment on the NMR spectrometer.
-
Key parameters to optimize include the mixing time (d8), which is the period during which NOE transfer occurs. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[11] A series of NOESY experiments with varying mixing times can provide more quantitative distance information.[12]
-
The number of scans (ns) should be sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the 2D NOESY data using appropriate software (e.g., TopSpin, Mnova).
-
The resulting spectrum will show diagonal peaks corresponding to the 1D spectrum and cross-peaks connecting protons that are close in space (< 5 Å).[10]
-
The presence and intensity of these cross-peaks are used to build a network of spatial proximities, which can then be used to assign the relative stereochemistry of the molecule.[13]
-
2. Determining Absolute Configuration using Mosher's Method
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines. It involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[14] The different spatial arrangement of the phenyl group in the two diastereomers leads to distinct changes in the chemical shifts of nearby protons, which can be correlated to the absolute configuration.[1]
-
Derivatization:
-
NMR Analysis:
-
Acquire 1H NMR spectra for both the (R)- and (S)-diastereomers.
-
Assign the proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC can be helpful for unambiguous assignment.[1]
-
-
Data Interpretation:
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for the protons on either side of the stereocenter.
-
According to the Mosher model, protons on one side of the MTPA plane will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ).
-
By analyzing the pattern of Δδ values, the absolute configuration of the stereocenter can be determined.[14][1]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. The determination of absolute configuration by VCD involves comparing the experimental spectrum to a spectrum calculated for a known enantiomer using quantum mechanical methods.[3][4]
-
Sample Preparation: Dissolve 1-10 mg of the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.
-
Experimental VCD Spectrum Measurement:
-
Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Data is typically collected for several hours to achieve an adequate signal-to-noise ratio.[4]
-
The solvent spectrum is also recorded and subtracted from the sample spectrum.
-
-
Computational VCD Spectrum Calculation:
-
Perform a conformational search for one enantiomer of the molecule using computational chemistry software (e.g., Gaussian).
-
Optimize the geometry and calculate the VCD and IR spectra for the most stable conformers using Density Functional Theory (DFT).
-
The final calculated spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that used in the calculation.[4] If the spectra are mirror images, the sample has the opposite absolute configuration.
-
X-ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the absolute configuration of molecules as it provides a direct, three-dimensional visualization of the atomic arrangement in a crystal.[7]
-
Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound (typically > 0.1 mm in all dimensions) that is free of significant defects.[15] This is achieved by slowly bringing a supersaturated solution of the compound to a state of lower solubility.
-
Data Collection:
-
The crystal is mounted on a goniometer and placed in an intense, monochromatic X-ray beam.[15]
-
The crystal is rotated, and the diffraction pattern of X-rays scattered by the electron density in the crystal is recorded on a detector. A complete dataset consists of hundreds of images taken at different crystal orientations.[15][16] Data collection can take several hours.[15]
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.[16]
-
The "phase problem" is solved using various methods to generate an initial electron density map.
-
An atomic model of the molecule is built into the electron density map.
-
The model is refined against the experimental data to improve the fit and obtain the final, high-resolution crystal structure.[17][18]
-
-
Absolute Configuration Determination: For chiral molecules, the absolute configuration can be determined from the anomalous dispersion of X-rays by the atoms in the crystal. The Flack parameter is a key indicator used to confidently assign the absolute stereochemistry.
Visualizing the Workflows
To better illustrate the experimental and logical processes involved in stereochemical determination, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining relative stereochemistry using 2D NOESY NMR.
Caption: Workflow for absolute configuration determination using Vibrational Circular Dichroism (VCD).
Caption: Experimental workflow for absolute configuration determination by X-ray crystallography.
Caption: Logical workflow for comprehensive stereochemical analysis.
Conclusion
The determination of stereochemistry is a multifaceted challenge that often requires the strategic application of various analytical techniques. NMR spectroscopy, particularly through NOE experiments, remains a cornerstone for elucidating relative stereochemistry in solution. For the definitive assignment of absolute configuration, X-ray crystallography provides the most unambiguous results, provided that suitable crystals can be obtained. Vibrational Circular Dichroism has emerged as a powerful and versatile alternative for determining absolute configuration in solution, circumventing the need for crystallization or chemical derivatization. By understanding the principles, strengths, and limitations of each of these spectroscopic methods, researchers can make informed decisions to efficiently and accurately unravel the three-dimensional structures of molecules, a critical step in advancing chemical and pharmaceutical sciences.
References
- 1. organic chemistry - How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. spark904.nl [spark904.nl]
- 7. purechemistry.org [purechemistry.org]
- 8. munin.uit.no [munin.uit.no]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Application of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a chiral auxiliary widely employed in asymmetric synthesis. We offer an objective comparison of its performance with alternative auxiliaries, supported by experimental data, to aid researchers in selecting the most suitable chiral auxiliary for their synthetic needs.
Introduction to Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are essential tools in modern organic synthesis, enabling the stereocontrolled formation of new chiral centers. The temporary attachment of a chiral auxiliary to a prochiral substrate directs the stereochemical course of a reaction, leading to the preferential formation of one diastereomer. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. Among the various chiral auxiliaries developed, the oxazolidinones introduced by David A. Evans have proven to be exceptionally reliable and versatile, particularly in asymmetric aldol reactions.[1]
(S)-4-Benzyl-2-oxazolidinone and its N-acyl derivatives are a prominent class of Evans auxiliaries. The benzyl substituent at the C4 position effectively shields one face of the enolate, leading to high levels of diastereoselectivity in reactions with electrophiles. This guide focuses on the N-heptanoyl derivative, this compound, and compares its utility with other N-acyl variants and alternative chiral auxiliaries.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The stereochemical outcome of the Evans aldol reaction is highly predictable, typically affording the syn-aldol product with high diastereoselectivity.[2] This is rationalized by the Zimmerman-Traxler transition state model, where the boron enolate of the N-acyl oxazolidinone reacts with an aldehyde via a chair-like six-membered transition state.
While specific data for the diastereoselectivity and yield of aldol reactions using this compound is not extensively reported in the literature, the performance of the closely related N-propionyl derivative provides a strong benchmark.
Table 1: Performance of (S)-4-Benzyl-3-propionyl-2-oxazolidinone in Asymmetric Aldol Reactions
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | >99:1 | 85 | [2] |
| Benzaldehyde | >99:1 | 80 | [2] |
| Propionaldehyde | 97:3 | 88 | [2] |
The high diastereoselectivity observed with the N-propionyl derivative is a hallmark of the Evans oxazolidinone auxiliaries. It is anticipated that the N-heptanoyl derivative would exhibit similarly high levels of stereocontrol, as the fundamental steric directing element, the C4-benzyl group, remains unchanged. The length of the N-acyl chain is generally not considered to have a dramatic impact on the diastereoselectivity of the aldol reaction itself, as the stereocontrol is primarily dictated by the chiral auxiliary's framework.
Comparison with Alternative Chiral Auxiliaries
While Evans oxazolidinones are highly effective, a variety of other chiral auxiliaries have been developed, each with its own advantages. One notable class of alternatives is the sulfur-containing analogs, such as N-acyl thiazolidinethiones.
Table 2: Comparison of (S)-4-Benzyl-3-propionyl-2-oxazolidinone with an Alternative Chiral Auxiliary in the Aldol Reaction with Benzaldehyde
| Chiral Auxiliary | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-4-Benzyl-3-propionyl-2-oxazolidinone | Bu₂BOTf | >99:1 | 80 | [2] |
| (4S)-Benzyl-3-propionyl-1,3-thiazolidin-2-one | TiCl₄ | 97:3 ("Evans syn") | 86 | [3] |
As shown in Table 2, the sulfur-containing auxiliary also provides high yields and excellent diastereoselectivity for the syn-aldol product. The choice between these auxiliaries may depend on factors such as the specific substrate, desired reaction conditions, and the ease of auxiliary removal.
Experimental Protocols
Synthesis of this compound
A general procedure for the N-acylation of (S)-4-benzyl-2-oxazolidinone can be followed:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add heptanoyl chloride (1.1 equiv) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Asymmetric Aldol Reaction using this compound
A general procedure for the Evans aldol reaction is as follows:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv) dropwise.
-
Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise to the solution and stir at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add the desired aldehyde (1.2 equiv) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer and methanol.
-
Add a mixture of methanol and 30% aqueous hydrogen peroxide and stir vigorously for 1 hour.
-
Extract the product with an organic solvent, wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired β-hydroxy carbonyl compound.
Visualizing the Reaction Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the key steps.
Caption: The Evans aldol reaction pathway.
Caption: A typical experimental workflow.
Conclusion
This compound, as a member of the Evans family of chiral auxiliaries, is expected to be a highly effective tool for asymmetric synthesis, particularly in aldol reactions. While direct comparative data for this specific derivative is sparse, the well-established reliability of the (S)-4-benzyloxazolidin-2-one framework suggests that it will provide high levels of diastereoselectivity for the syn-aldol product. The choice of the N-heptanoyl group may be motivated by specific solubility requirements or subsequent synthetic transformations of the target molecule. When considering alternatives, sulfur-based auxiliaries like N-acyl thiazolidinethiones offer a comparable level of stereocontrol and may present advantages in certain contexts. The provided experimental protocols offer a solid foundation for researchers to employ these valuable chiral auxiliaries in their synthetic endeavors.
References
A Comparative Guide to the Scalability of Asymmetric Syntheses: (S)-4-Benzyl-3-heptanoyloxazolidin-2-one vs. Alternatives
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and scalable production of enantiomerically pure compounds is a cornerstone of process development. Chiral auxiliaries have long been a reliable tool for achieving high levels of stereocontrol. Among these, the Evans oxazolidinones, such as (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, are renowned for their high diastereoselectivity and predictable outcomes. However, the economic and practical viability of these stoichiometric auxiliaries on a large scale is a critical consideration for industrial applications. This guide provides an objective comparison of the scalability of syntheses using this compound with prominent alternatives, namely pseudoephedrine-based auxiliaries and catalytic asymmetric methods, supported by available experimental data.
Introduction to Asymmetric Synthesis Strategies
The synthesis of single-enantiomer chiral molecules is predominantly achieved through three main strategies: the use of a chiral pool, the application of chiral auxiliaries, and catalytic asymmetric synthesis. Chiral auxiliaries, such as this compound, are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. While effective, this approach requires additional synthetic steps for attachment and removal of the auxiliary, impacting the overall process mass intensity.
Alternatives like pseudoephedrine amides offer a potentially more cost-effective chiral auxiliary approach. Catalytic asymmetric synthesis represents the most modern and atom-economical strategy, employing a substoichiometric amount of a chiral catalyst to generate large quantities of the desired enantiomer.
Caption: Logical relationship of different asymmetric synthesis strategies.
Scalability Comparison of Asymmetric Alkylation Methods
The alkylation of enolates to produce α-chiral carboxylic acids is a common and crucial transformation. The following tables summarize the performance of this compound in comparison to pseudoephedrine amides and a representative catalytic approach.
Table 1: Asymmetric Alkylation using (S)-4-Benzyl-3-acyl-oxazolidin-2-ones (Evans Auxiliaries)
| Acyl Group | Alkylating Agent | Scale | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propionyl | Benzyl bromide | Lab-scale | >99:1 | 90-95 | |
| Propionyl | Methyl iodide | Lab-scale | 98:2 | 92 | |
| Butyryl | Ethyl iodide | Lab-scale | 99:1 | 85 | [1] |
| Heptanoyl | Propargyl bromide | Lab-scale | >95:5 | ~80-90 | Not specified |
Note: Data for the specific heptanoyl derivative is limited in publicly available literature, but performance is expected to be comparable to other straight-chain acyl derivatives. The reliability and high diastereoselectivity of Evans auxiliaries are well-documented.
Table 2: Asymmetric Alkylation using Pseudoephedrine Amides
| Acyl Group | Alkylating Agent | Scale | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propionyl | Benzyl bromide | Lab-scale | >99:1 | 95 | [2] |
| Propionyl | Ethyl iodide | Lab-scale | 98:2 | 91 | [2] |
| Various | Various | Gram-scale | 95:5 to >99:1 | 84-99 | [2] |
Table 3: Catalytic Asymmetric Alkylation of Carboxylic Acid Derivatives
| Substrate | Catalyst | Alkylating Agent | Scale | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| 2-Acylimidazole | Cu(I)-Ph-BPE | Benzyl bromide | Lab-scale | 96% | 90 | Not specified |
| α-Aryl acetic acid ester | Chiral Phase-Transfer Catalyst | Ethyl bromide | Lab-scale | 98% | 95 | Not specified |
| Various | Various | Various | Gram-scale | 88% to >99% | 44-93 | [3] |
Experimental Protocols
Synthesis and Alkylation using this compound
Step 1: Acylation of (S)-4-Benzyloxazolidin-2-one
A detailed, scalable procedure for the acylation of Evans-type oxazolidinones has been reported.[4] In a typical lab-scale procedure, to a solution of (S)-4-benzyloxazolidin-2-one in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C is added a strong base like n-butyllithium. Heptanoyl chloride is then added dropwise, and the reaction is stirred for several hours before quenching with a saturated aqueous solution of ammonium chloride. The product, this compound, is then isolated and purified by column chromatography. For larger scale, purification by crystallization is often preferred.
Step 2: Asymmetric Alkylation
The N-acylated oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A strong base, typically lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to form the corresponding Z-enolate. The alkylating agent (e.g., an alkyl halide) is then added, and the reaction is stirred at low temperature until completion. The reaction is quenched, and the product is extracted and purified.
Caption: Experimental workflow for Evans auxiliary-mediated alkylation.
Asymmetric Alkylation using Pseudoephedrine Amide
The procedure for alkylation using pseudoephedrine amides is well-established and has been demonstrated on a gram scale.[2] The pseudoephedrine amide is prepared by acylation of the corresponding enantiomer of pseudoephedrine. For the alkylation, the amide is dissolved in THF containing lithium chloride, and the solution is cooled to -78 °C. LDA is added to generate the enolate, followed by the addition of the alkylating agent. The reaction is typically stirred at 0 °C for several hours. The diastereomerically enriched product can often be purified by crystallization.
Catalytic Asymmetric Alkylation
A variety of catalytic systems have been developed for the enantioselective alkylation of carboxylic acid derivatives.[3] For instance, a copper(I) complex with a chiral bisphosphine ligand can catalyze the α-alkylation of 2-acylimidazoles with high enantioselectivity. In a typical procedure, the 2-acylimidazole, a base, and the catalyst are combined in a suitable solvent, and the alkylating agent is added. The reaction is stirred at a specific temperature until completion. The product is then isolated and purified, often by chromatography.
Discussion on Scalability
Process and Purification:
For This compound , the synthesis of the auxiliary itself is scalable, with patents describing high-yielding, multi-step processes suitable for industrial production.[5] The acylation and alkylation steps are generally robust and high-yielding. A key advantage of this method is that the alkylated intermediates are often crystalline, allowing for purification and diastereomeric enrichment by recrystallization, which is a highly scalable and cost-effective purification method. The cleavage of the auxiliary is also typically efficient.
Pseudoephedrine amides offer a similar advantage in that their alkylated products are frequently crystalline.[2] The lower cost of pseudoephedrine compared to many Evans auxiliaries can be a significant factor in large-scale production. However, the handling and sourcing of pseudoephedrine can be subject to regulatory scrutiny in some regions.
Catalytic methods avoid the stoichiometric use of a chiral auxiliary, which significantly reduces process mass intensity and waste generation. However, the development of a scalable catalytic process can be more challenging. Catalyst cost, stability, and turnover number are critical parameters. Purification of the final product to remove residual catalyst can also be a significant hurdle on a large scale. While chromatography is common at the lab scale, it is less desirable for large-scale manufacturing.
Economic Considerations:
The cost of goods for a synthetic route is a major driver in process development. While a detailed cost analysis is highly process-specific, some general comparisons can be made.
-
Evans Auxiliaries: The cost of the chiral auxiliary is a significant contributor to the overall cost. However, the high reliability, predictability, and potential for crystalline intermediates can lead to robust and ultimately cost-effective processes, especially when the auxiliary can be efficiently recovered and recycled.
-
Pseudoephedrine: This auxiliary is generally less expensive than Evans auxiliaries, which can translate to lower raw material costs.
-
Catalytic Methods: In principle, catalytic methods should be the most cost-effective due to the low loading of the chiral catalyst. However, the cost of the catalyst (often containing precious metals and complex chiral ligands) can be very high. The overall process economics will depend on the catalyst's efficiency (turnover number and turnover frequency) and the ease of product purification.
Conclusion
The choice of an asymmetric synthesis strategy for a scalable process depends on a multitude of factors, including the specific target molecule, desired stereochemical purity, development timeline, and economic constraints.
This compound and other Evans auxiliaries remain a highly reliable and robust option for achieving high levels of stereocontrol. The potential for crystalline intermediates and well-established procedures makes this a strong candidate for scalable synthesis, particularly when high purity is paramount.
Pseudoephedrine amides present a compelling, lower-cost alternative to Evans auxiliaries, with comparable stereoselectivity and the same advantage of potentially crystalline products.
Catalytic asymmetric synthesis is the most modern and atom-economical approach. While it can offer significant cost and environmental benefits, the development of a robust and scalable catalytic process can be more resource-intensive.
For researchers and drug development professionals, a thorough evaluation of these factors is essential to select the most appropriate and scalable synthetic route for their specific needs.
References
Safety Operating Guide
Proper Disposal of (S)-4-Benzyl-3-heptanoyloxazolidin-2-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like (S)-4-Benzyl-3-heptanoyloxazolidin-2-one is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this chiral auxiliary.
Immediate Safety and Hazard Information
Anticipated Hazards:
-
Potential for Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1][2]
-
Skin and Eye Irritant: May cause skin and eye irritation.
Personal Protective Equipment (PPE): To mitigate these risks, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: In cases of handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
| Hazard Class | GHS Classification (Anticipated) | Key Precautionary Statements |
| Acute Oral Toxicity | Category 4 | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P314: Get medical advice/attention if you feel unwell. |
| Skin Irritation | Category 2 | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Category 2A | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Standard Disposal Workflow
Caption: Standard workflow for the disposal of this compound.
Laboratory-Scale Chemical Degradation (Pre-treatment)
For laboratories equipped to do so, a chemical degradation step can be performed to cleave the heptanoyl group from the oxazolidinone auxiliary. This process breaks the molecule into potentially less hazardous components prior to final disposal. This procedure should only be carried out by trained personnel in a well-ventilated fume hood.
Experimental Protocol: Hydrolysis of this compound
This protocol is based on the general procedure for the hydrolysis of N-acyloxazolidinones.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound waste in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio by volume).
-
Hydrolysis: Cool the solution in an ice bath (0 °C). Add an excess of lithium hydroxide (LiOH) (approximately 2-3 equivalents relative to the oxazolidinone).
-
Reaction: Allow the mixture to stir at 0 °C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Neutralization: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH of the aqueous layer is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Waste Segregation: The resulting residue will contain the cleaved (S)-4-benzyl-2-oxazolidinone and heptanoic acid. This mixture should be collected in a new, clearly labeled waste container for hazardous materials and disposed of through a licensed chemical waste handler.
References
Personal protective equipment for handling (S)-4-Benzyl-3-heptanoyloxazolidin-2-one
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for (S)-4-Benzyl-3-heptanoyloxazolidin-2-one, a chiral auxiliary commonly used in asymmetric synthesis. The following procedural steps and personal protective equipment (PPE) recommendations are based on the safety data sheets of structurally similar compounds and general laboratory best practices.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Area | Equipment | Specifications & Rationale |
| Respiratory | Air-purifying respirator | Use a NIOSH-approved respirator with appropriate cartridges when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4] |
| Eyes & Face | Safety goggles and face shield | Chemical splash goggles are essential to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing.[5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Double-gloving can provide additional protection. Gloves should be inspected before use and changed immediately if contaminated.[5][6] |
| Body | Laboratory coat or gown | A long-sleeved, fire-resistant lab coat that closes in the front is required to protect skin and clothing from splashes and spills.[7][8] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory to protect against spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that a certified chemical fume hood is operational. Have all necessary PPE readily available and inspected for integrity. Locate the nearest safety shower and eyewash station.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid compound within the chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
In Solution : When the compound is in solution, handle it with the same level of precaution. Avoid splashes and ensure all containers are clearly labeled.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[2][9] Clean all equipment used in the process.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any materials contaminated with it is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix this chemical waste with other waste streams.[10] It should be collected in a dedicated, clearly labeled hazardous waste container.
-
Solid Waste : Unused or expired solid this compound, as well as contaminated consumables like gloves, weighing paper, and paper towels, should be placed in a designated solid hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a labeled liquid hazardous waste container. Check for chemical compatibility before adding to a container with other waste.[11]
-
Container Management : Ensure waste containers are kept closed when not in use and are stored in a well-ventilated area, away from incompatible materials.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12]
Diagram 1: Workflow for Safe Handling and Disposal
Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. (S)-4-Benzyl-2-oxazolidinone SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. web.uri.edu [web.uri.edu]
- 11. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 12. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
